KU004
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C29H27ClFN4O2P |
|---|---|
Peso molecular |
549.0 g/mol |
Nombre IUPAC |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[3-(4-methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)prop-1-ynyl]quinazolin-4-amine |
InChI |
InChI=1S/C29H27ClFN4O2P/c1-38(36)14-12-35(13-15-38)11-3-5-21-7-9-27-25(17-21)29(33-20-32-27)34-24-8-10-28(26(30)18-24)37-19-22-4-2-6-23(31)16-22/h2,4,6-10,16-18,20H,11-15,19H2,1H3,(H,32,33,34) |
Clave InChI |
RVCHTNUTMMKICL-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of KU004 in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU004 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). In preclinical studies involving breast cancer models, this compound has demonstrated significant anti-proliferative activity. Its mechanism of action is centered on the inhibition of key signaling pathways crucial for cancer cell growth and survival, leading to cell cycle arrest and apoptosis. This technical guide provides a detailed overview of the molecular mechanisms of this compound, comprehensive experimental protocols, and quantitative data to support its potential as a therapeutic agent in breast cancer.
Core Mechanism of Action: Dual Inhibition of EGFR and HER2
This compound exerts its anti-cancer effects by targeting the tyrosine kinase activity of both EGFR and HER2.[1][2] These receptors are often overexpressed in breast cancer and play a central role in tumor progression. By binding to the ATP-binding pocket of the kinase domain of these receptors, this compound blocks their autophosphorylation and subsequent activation.
This dual inhibition leads to the downregulation of major downstream signaling cascades, primarily the PI3K/Akt and Ras/Raf/MEK/Erk pathways.[1][2] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, while the Erk pathway is a key mediator of cell proliferation and differentiation.
The inhibition of these pathways by this compound culminates in two primary cellular outcomes:
-
G1/G0 Phase Cell Cycle Arrest: this compound treatment leads to a halt in the cell cycle at the G1/G0 phase, preventing cancer cells from progressing to the S phase and replicating their DNA.[1][2]
-
Induction of Apoptosis: this compound triggers programmed cell death, leading to the elimination of cancer cells.[1]
While EGFR and HER2 are known client proteins of Heat Shock Protein 90 (HSP90), there is currently no direct evidence to suggest that this compound functions as a direct inhibitor of HSP90. The observed downregulation of HER2 and Akt phosphorylation is a direct consequence of its EGFR/HER2 kinase inhibitory activity.
Quantitative Data
The efficacy of this compound has been quantified in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity, particularly in HER2-overexpressing cells.
| Cell Line | Subtype | IC50 (µM) |
| SK-BR-3 | HER2-overexpressing | 0.05 ± 0.01 |
| BT-474 | HER2-overexpressing | 0.08 ± 0.02 |
| MCF-7 | ER-positive, HER2-low | >10 |
| MDA-MB-231 | Triple-negative | >10 |
Table 1: IC50 values of this compound in various breast cancer cell lines after 72 hours of treatment.
Treatment of HER2-overexpressing breast cancer cells with this compound results in a significant, concentration-dependent decrease in the phosphorylation of key signaling proteins.
| Protein | Change in Phosphorylation |
| p-HER2 | Decreased |
| p-EGFR | Decreased |
| p-Akt | Decreased |
| p-Erk | Decreased |
Table 2: Effect of this compound on the phosphorylation status of key signaling proteins in HER2-overexpressing breast cancer cells. The total protein levels of HER2, EGFR, Akt, and Erk remain unchanged.[2]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the primary signaling pathway affected by this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to evaluate the mechanism of action of this compound.
Detailed Experimental Protocols
Cell Culture
-
Cell Lines: SK-BR-3, BT-474, MCF-7, and MDA-MB-231 human breast cancer cell lines.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value using a dose-response curve.
Western Blot Analysis
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 0.1, 1 µM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Primary Antibodies:
-
Rabbit anti-p-HER2 (Tyr1221/1222)
-
Rabbit anti-HER2
-
Rabbit anti-p-EGFR (Tyr1068)
-
Rabbit anti-EGFR
-
Rabbit anti-p-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-p-Erk1/2 (Thr202/Tyr204)
-
Rabbit anti-Erk1/2
-
Rabbit anti-Cyclin D1
-
Rabbit anti-CDK4
-
Rabbit anti-p-Rb (Ser780)
-
Rabbit anti-Rb
-
Mouse anti-p21
-
Mouse anti-p27
-
Mouse anti-p53
-
Mouse anti-β-actin (loading control) (Note: Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common).
-
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium (B1200493) iodide (PI).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) for 48 hours.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Conclusion
This compound is a promising dual EGFR/HER2 inhibitor with a well-defined mechanism of action in breast cancer. Its ability to potently inhibit key survival and proliferation pathways, leading to cell cycle arrest and apoptosis, particularly in HER2-overexpressing models, warrants further investigation. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the preclinical evaluation of this compound and similar targeted therapies. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the potential for combination therapies to further enhance its anti-cancer activity.
References
Part 1: KU004 - A Dual EGFR and HER2 Inhibitor
An In-depth Technical Guide to the Molecular Targets of KU004 and the Similarly Named Compound KU-0060648
Introduction
An inquiry into the molecular target of "this compound" reveals a potential ambiguity in scientific literature, with two distinct compounds bearing similar nomenclature. This guide addresses this by providing a comprehensive overview of both entities: This compound , a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), and KU-0060648 , a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and Phosphoinositide 3-kinase (PI3K). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular targets, quantitative inhibitory data, relevant signaling pathways, and experimental methodologies for both compounds.
This compound is a quinazoline (B50416) derivative that functions as a potent dual inhibitor of EGFR and HER2, which are key receptor tyrosine kinases implicated in the pathogenesis of various cancers.[1][2] Its mechanism of action involves blocking the activation of these receptors and their downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells overexpressing HER2.[1][2] The in vitro efficacy of this compound has been shown to be comparable to that of lapatinib, another dual EGFR/HER2 inhibitor.[1]
Quantitative Data: Inhibitory Activity of this compound's Analogue, Lapatinib
| Target | IC50 (nM) | Assay Type | Reference |
| EGFR (ErbB1) | 3 | Biochemical Assay | [3] |
| HER2 (ErbB2) | 13 | Biochemical Assay | [3] |
| HER4 (ErbB4) | 347 | Biochemical Assay | |
| BT474 cell line | 100 | Cell Proliferation | [3] |
Signaling Pathway
This compound targets the EGFR and HER2 receptors, which are integral components of the ErbB signaling network. Ligand binding to EGFR or heterodimerization with HER2 leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation, survival, and differentiation. This compound inhibits this process by blocking the kinase activity of EGFR and HER2.[1]
Experimental Protocols
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against EGFR and HER2 kinases using a luminescence-based assay that measures ADP production.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a kinase reaction master mix containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in a kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Dilute recombinant human EGFR or HER2 kinase to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction :
-
In a 96-well plate, add diluted this compound or a vehicle control (DMSO).
-
Add the kinase reaction master mix to each well.
-
Initiate the reaction by adding the diluted EGFR or HER2 enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™.
-
Incubate at room temperature for 40 minutes.
-
Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition :
This protocol is used to assess the effect of this compound on the phosphorylation status of HER2 and its downstream effector Akt in HER2-overexpressing cancer cells (e.g., SKBR3).
-
Cell Culture and Treatment :
-
Seed HER2-positive cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a DMSO vehicle control for a specified time (e.g., 24 hours).
-
-
Protein Extraction :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to remove cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting :
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-HER2 (p-HER2), total HER2, phospho-Akt (p-Akt), and total Akt.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL detection reagent and an imaging system.[6][7][8]
-
Part 2: KU-0060648 - A Dual DNA-PK and PI3K Inhibitor
KU-0060648 is a potent, ATP-competitive dual inhibitor of the DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K). DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, while PI3K is a central node in a signaling pathway that promotes cell survival and proliferation.[9] By inhibiting both targets, KU-0060648 can suppress tumor growth and sensitize cancer cells to DNA-damaging agents.[10]
Quantitative Data: Inhibitory Activity of KU-0060648
| Target | IC50 (nM) | Reference |
| DNA-PK | 8.6 | [11][12] |
| PI3Kα | 4 | [11][12] |
| PI3Kβ | 0.5 | [11][12] |
| PI3Kδ | <0.1 | |
| PI3Kγ | 590 | [12] |
| Assay Type | Cell Line | IC50 (µM) | Reference |
| DNA-PK Autophosphorylation | MCF7 | 0.019 | [9][10][11][13] |
| DNA-PK Autophosphorylation | SW620 | 0.17 | [9][10][11][13] |
| PI3K-mediated Akt Phosphorylation | MCF7 | 0.039 | [9][10][11][13] |
| PI3K-mediated Akt Phosphorylation | SW620 | >10 | [9][11][13] |
| Cell Line | GI50 (µM) | Reference |
| SW620 | 0.95 | [9][11] |
| LoVo | 0.21 | [9][11] |
| MCF7 | 0.27 | [9][11] |
| T47D | 0.41 | [9][11] |
| MDA-MB-231 | 1 | [9][11] |
Signaling Pathways
KU-0060648 impacts two critical cellular pathways. By inhibiting PI3K, it blocks the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in cancer.[14] Simultaneously, its inhibition of DNA-PK compromises the cell's ability to repair DNA double-strand breaks, a common consequence of cancer therapies.
Experimental Protocols
This protocol outlines a general method for assessing the inhibitory activity of KU-0060648 against DNA-PK and PI3K kinases.
-
Reaction Setup :
-
Prepare serial dilutions of KU-0060648 in a suitable assay buffer.
-
For the DNA-PK assay , the reaction mixture should contain the DNA-PK enzyme, a peptide substrate (e.g., a p53-derived peptide), and sheared DNA as a cofactor.[10][15][16]
-
For the PI3K assay , the reaction mixture should contain a PI3K isoform (e.g., p110α/p85α) and a lipid substrate like PIP2.[14][17][18][19]
-
Pre-incubate the kinase and inhibitor for 10-15 minutes at room temperature.
-
-
Kinase Reaction :
-
Initiate the reaction by adding ATP (for PI3K, often [γ-³²P]ATP or in a system to detect ADP).
-
Incubate at 30°C for a specified time (e.g., 15-60 minutes).
-
-
Detection :
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of KU-0060648 relative to a vehicle control and determine the IC50 value.
-
This immunofluorescence assay is used to visualize DNA double-strand breaks and assess the impact of DNA-PK inhibition by KU-0060648 on their repair.
-
Cell Treatment :
-
Seed cells on coverslips in a multi-well plate.
-
Treat the cells with a DNA-damaging agent (e.g., etoposide (B1684455) or ionizing radiation) in the presence or absence of KU-0060648.
-
Allow time for DNA repair to occur (e.g., 2-24 hours).
-
-
Immunofluorescence Staining :
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against γ-H2AX overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.[20][21]
-
-
Image Acquisition and Analysis :
The name "this compound" can refer to two distinct inhibitors with different molecular targets. This compound is a dual EGFR/HER2 inhibitor with potential applications in cancers driven by these receptors. In contrast, KU-0060648 is a dual DNA-PK/PI3K inhibitor that targets DNA repair and cell survival pathways, showing promise as a cancer therapeutic, particularly in combination with DNA-damaging agents. This guide provides the foundational technical information for researchers to understand and further investigate the mechanisms and potential applications of both compounds.
References
- 1. A novel dual EGFR/HER2 inhibitor this compound induces cell cycle arrest and apoptosis in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. genscript.com [genscript.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Chemosensitisation of cancer cells by KU-0060648; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. DNA-PK Kinase Enzyme System [promega.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. promega.es [promega.es]
- 20. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]
- 23. youtube.com [youtube.com]
- 24. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
Early Efficacy of KU-0060648: A Dual DNA-PK and PI3K Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical studies on the efficacy of KU-0060648, a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K). The data presented herein is collated from foundational research that established the compound's mechanism of action and its potential as a cancer therapeutic, both as a single agent and in combination with other cytotoxic drugs.
In Vitro Efficacy: Inhibition of Cell Growth and Target Pathways
Early studies established KU-0060648 as a dual inhibitor of DNA-PK and multiple isoforms of PI3K.[1][2][3] The compound's inhibitory activity was quantified through IC50 values, demonstrating high potency against its targets.
Table 1: Inhibitory Activity (IC50) of KU-0060648 Against Target Kinases
| Target | IC50 (nM) |
| DNA-PK | 8.6[1][2][3] |
| PI3Kα | 4[1][2] |
| PI3Kβ | 0.5[1][2] |
| PI3Kδ | 0.1[1][2] |
| PI3Kγ | 590[1] |
The functional consequence of this dual inhibition was assessed in various human cancer cell lines, revealing differential effects on cell growth.[4][5]
Table 2: Cellular IC50 and GI50 Values of KU-0060648 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Cellular DNA-PK Autophosphorylation IC50 (µM) | Cellular PI3K-mediated AKT Phosphorylation IC50 (µM) | 5-Day Growth Inhibition (GI50) (µM) |
| MCF7 | Breast | 0.019[2][5][6][7] | 0.039[2][5][6][7] | 0.27[2][4][6] |
| SW620 | Colon | 0.17[2][5][6][7] | >10[2][5][6][7] | 0.95[2][4][6] |
| LoVo | Colon | Not Reported | Not Reported | 0.21[2][4][6] |
| T47D | Breast | Not Reported | Not Reported | 0.41[2][4][6] |
| MDA-MB-231 | Breast | Not Reported | Not Reported | 1[2][4][6] |
| HepG2 | Liver | Not Reported | Not Reported | 0.134 (72-hour IC50)[2][6] |
A five-day exposure to 1 µM KU-0060648 resulted in significant growth inhibition across all tested cell lines, with the most profound effects observed in LoVo and MCF7 cells.[4][5] Specifically, in MCF7 cells, a 5-day exposure to 1 µM of the compound inhibited cell proliferation by over 95%, whereas in SW620 cells, the inhibition was approximately 55%.[1][5][7]
Chemosensitization: Enhancing the Efficacy of Topoisomerase II Poisons
A key finding in the early evaluation of KU-0060648 was its ability to substantially enhance the cytotoxicity of topoisomerase II poisons, such as etoposide (B1684455) and doxorubicin (B1662922).[4][5] This effect was demonstrated to be primarily due to the inhibition of DNA-PK, a critical component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[5]
Table 3: Enhancement of Cytotoxicity of Etoposide and Doxorubicin by 1 µM KU-0060648
| Cell Line | Etoposide Cytotoxicity Enhancement | Doxorubicin Cytotoxicity Enhancement |
| SW620 | >100-fold[4][5] | >10-fold[4][5] |
| LoVo | <10-fold[4][5] | 50- to 100-fold[4][5] |
| MCF7 | <10-fold[4][5] | 50- to 100-fold[4][5] |
| T47D | <10-fold[4][5] | 50- to 100-fold[4][5] |
| MDA-MB-231 | 3- to 4-fold[4][5] | 3- to 4-fold[4][5] |
The chemosensitization effect was confirmed in DNA-PKcs-deficient (M059J) and -proficient (M059-Fus-1) cell lines. KU-0060648 significantly enhanced etoposide and doxorubicin cytotoxicity only in the DNA-PKcs-proficient cells, confirming that this effect is mediated through DNA-PK inhibition.[4][5]
In Vivo Efficacy: Tumor Growth Delay and Enhanced Chemotherapy Response
The in vivo efficacy of KU-0060648 was evaluated in xenograft models using MCF7 and SW620 human cancer cell lines.[4][5] The compound demonstrated single-agent activity in the MCF7 xenograft model and enhanced the anti-tumor activity of etoposide in both MCF7 and SW620 models.[5][6][8] In mice bearing MCF7 xenografts, KU-0060648 alone caused a median tumor growth delay of 30 days.[9] The combination of KU-0060648 and etoposide phosphate (B84403) resulted in a median growth delay of 55 days with acceptable toxicity.[9] In both SW620 and MCF7 xenografts, KU-0060648 increased the etoposide-induced tumor growth delay by up to 4.5-fold without a significant increase in toxicity.[8]
Pharmacokinetic studies in tumor-bearing mice revealed that concentrations of KU-0060648 sufficient for in vitro growth inhibition and chemosensitization were maintained within the tumor for at least 4 hours at non-toxic doses.[5][8] Following a 25 mg/kg intravenous dose in mice with SW620 tumors, tumor concentrations of the compound were sufficient to achieve almost 100% inhibition of DNA-PK activity for at least 4 hours.[4]
Signaling Pathways and Experimental Workflows
The dual inhibitory action of KU-0060648 targets two critical cellular pathways: the DNA Damage Response (DDR) and the PI3K/AKT/mTOR survival pathway.
Figure 1: Dual inhibitory mechanism of KU-0060648 on the DNA Damage Response and PI3K/AKT/mTOR signaling pathways.
The experimental workflow for assessing the chemosensitization potential of KU-0060648 typically involved a clonogenic survival assay.
Figure 2: A typical experimental workflow for a clonogenic survival assay to determine the chemosensitization effect of KU-0060648.
Experimental Protocols
Cell Lines and Culture
Human breast (MCF7, T47D, MDA-MB-231) and colon (LoVo, SW620) cancer cell lines were utilized.[4] Cells were maintained in appropriate media and conditions.
Cytotoxicity and Growth Inhibition Assays
Cell growth inhibition was determined using the sulforhodamine B (SRB) assay after a 5-day continuous exposure to KU-0060648.[4] The GI50, the concentration causing 50% inhibition of cell growth, was then calculated.[4] For cytotoxicity and chemosensitization, a clonogenic survival assay was performed.[4][5] Cells were treated for 16 hours with a topoisomerase II poison (etoposide or doxorubicin) with or without 1 µM KU-0060648, then seeded in drug-free medium for 10-14 days to allow for colony formation.[4][5]
Western Blot Analysis
To confirm the inhibition of the PI3K pathway, the phosphorylation status of AKT at Serine 473 was assessed by Western blot.[4] Cells were treated with KU-0060648 for 1 hour before cell lysis and protein analysis.[4]
In Vivo Xenograft Studies
Female athymic nude mice were used for xenograft studies.[4][5] MCF7 or SW620 cells were implanted, and once tumors reached a specific volume (e.g., 650 mm³), treatments were initiated.[4][5] KU-0060648 was administered intravenously.[4] Tumor volumes were measured regularly to assess treatment efficacy.
Ex Vivo DNA-PK Activity Assay
To determine the in vivo target engagement, DNA-PK activity was measured in tumor samples excised from treated mice.[4] Tumor homogenates were used to assess the level of DNA-PK inhibition following KU-0060648 administration.[4]
Conclusion
The early preclinical studies on KU-0060648 provided a strong rationale for its further development as a cancer therapeutic. Its dual inhibition of DNA-PK and PI3K pathways leads to both direct anti-proliferative effects and a significant chemosensitization to DNA-damaging agents. The in vivo data confirmed its potential to delay tumor growth and enhance the efficacy of standard chemotherapy. These foundational studies have paved the way for the clinical evaluation of dual DNA-PK and PI3K inhibitors in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Chemosensitisation of cancer cells by KU-0060648; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. stemcell.com [stemcell.com]
- 8. Chemosensitization of cancer cells by KU-0060648, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
KU-0060648: A Technical Guide to a Dual DNA-PK and PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of KU-0060648, a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways affected by this compound.
Chemical Structure and Physicochemical Properties
KU-0060648, also known as KU004, is a small molecule inhibitor with the chemical name 4-Ethyl-N-[4-[2-(4-morpholinyl)-4-oxo-4H-1-benzopyran-8-yl]-1-dibenzothienyl]-1-piperazineacetamide. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C33H34N4O4S |
| Molecular Weight | 582.71 g/mol |
| CAS Number | 881375-00-4 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| InChI Key | AATCBLYHOUOCTO-UHFFFAOYSA-N |
| SMILES | O=C1C3=C(C(C4=CC=C(NC(CN7CCN(CC)CC7)=O)C5=C4SC6=C5C=CC=C6)=C(C=C1)O3)N8CCOCC8 |
Pharmacological Properties and Mechanism of Action
KU-0060648 is a potent, ATP-competitive inhibitor of both DNA-PK and Class I PI3K isoforms. This dual activity allows it to simultaneously disrupt two critical cellular pathways: DNA double-strand break (DSB) repair and the pro-survival PI3K/Akt/mTOR signaling cascade.
Inhibition of DNA-PK and the DNA Damage Response
DNA-PK plays a central role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks. By inhibiting the catalytic subunit of DNA-PK (DNA-PKcs), KU-0060648 prevents the autophosphorylation of DNA-PK and the subsequent recruitment and activation of downstream repair factors. This leads to an accumulation of unrepaired DSBs, ultimately triggering cell cycle arrest and apoptosis. The inhibition of DNA-PK by KU-0060648 has been shown to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. KU-0060648 potently inhibits the alpha, beta, and delta isoforms of PI3K, with less activity against the gamma isoform.[1] Inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. This blockage abrogates the activation of downstream effectors, including the serine/threonine kinase Akt and the mammalian target of rapamycin (B549165) (mTOR). The net effect is a reduction in pro-survival signaling and an induction of apoptosis.
The following diagram illustrates the dual mechanism of action of KU-0060648:
Quantitative Data
The following tables summarize the in vitro inhibitory and cellular activities of KU-0060648.
Table 1: In Vitro Inhibitory Activity (IC50)
| Target | IC50 (nM) | Reference |
| DNA-PK | 8.6 | [1][2] |
| PI3Kα | 4 | [1][2] |
| PI3Kβ | 0.5 | [1][2] |
| PI3Kδ | 0.1 | [1][2] |
| PI3Kγ | 590 | [2] |
Table 2: Cellular Activity (GI50 and IC50)
| Cell Line | Assay Type | Concentration (µM) | Reference |
| SW620 | GI50 (5 days) | 0.95 | [2] |
| LoVo | GI50 (5 days) | 0.21 | [2] |
| MCF7 | GI50 (5 days) | 0.27 | [2] |
| T47D | GI50 (5 days) | 0.41 | [2] |
| MDA-MB-231 | GI50 (5 days) | 1 | [2] |
| HepG2 | IC50 (72 hours) | 0.134 | [2] |
| MCF7 | DNA-PK Autophosphorylation IC50 | 0.019 | [2] |
| SW620 | DNA-PK Autophosphorylation IC50 | 0.17 | [2] |
| MCF7 | Akt Phosphorylation IC50 | 0.039 | [2] |
| SW620 | Akt Phosphorylation IC50 | >10 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of KU-0060648.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation
This protocol is used to determine the effect of KU-0060648 on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cell culture reagents
-
KU-0060648
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-mTOR, anti-total mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of KU-0060648 or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with KU-0060648, alone or in combination with other agents.
Materials:
-
Cell culture reagents
-
KU-0060648
-
Cytotoxic agent (e.g., etoposide, radiation source)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a known number of cells into 6-well plates.
-
Treatment: Treat cells with KU-0060648 and/or a cytotoxic agent for a specified duration.
-
Incubation: Remove the treatment and incubate the cells for 7-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet solution.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of KU-0060648 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
KU-0060648 formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³) and randomize mice into treatment groups.
-
Treatment Administration: Administer KU-0060648 and/or other treatments according to the planned schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Analysis: Compare tumor growth rates and final tumor volumes between treatment groups.
The following diagram depicts a general workflow for an in vivo xenograft study:
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by KU-0060648.
PI3K/Akt/mTOR Signaling Pathway
DNA-PK in Non-Homologous End Joining (NHEJ)
References
In Vitro Anticancer Activity of KU004: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anticancer activities of KU004, a novel dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This document synthesizes available data on its mechanism of action, effects on cancer cell lines, and detailed protocols for relevant experimental assays.
Core Concepts: Mechanism of Action of this compound
This compound exerts its anticancer effects by targeting HER2-overexpressing cancer cells. It functions as a dual inhibitor, blocking the activation of both EGFR and HER2. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the PI3K/Akt and Erk pathways.[1][2] Furthermore, this compound has been shown to modulate cellular metabolism by suppressing the expression of hexokinase II (HK2), a key enzyme in glycolysis, through the PI3K/Akt signaling pathway.[3] The primary outcomes of this compound treatment in vitro are the induction of cell cycle arrest at the G1 phase and the initiation of programmed cell death (apoptosis) in a caspase-dependent manner.[1][2]
Data Presentation: Quantitative Analysis of Anticancer Activity
While detailed quantitative data from some primary studies on cell cycle distribution and apoptosis rates were not publicly available in their entirety, the half-maximal inhibitory concentration (IC50) values for this compound have been reported.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Status | IC50 (µM) |
| SK-BR-3 | Breast Cancer | HER2-overexpressing | 0.05 µM |
| BT474 | Breast Cancer | HER2-overexpressing | 0.03 µM |
| NCI-N87 | Gastric Cancer | HER2-overexpressing | 0.12 µM |
Data extracted from publicly available research figure captions. It is recommended to consult the full-text article for complete experimental details.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental procedures used to study its anticancer activity.
Signaling Pathways
Caption: this compound inhibits EGFR/HER2, leading to the suppression of PI3K/Akt and Erk pathways, resulting in G1 cell cycle arrest and apoptosis.
Experimental Workflows
Caption: General workflows for in vitro assays to evaluate the anticancer activity of this compound.
Experimental Protocols
The following are detailed, generalized protocols for the key in vitro assays used to characterize the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., SK-BR-3, BT474, NCI-N87)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Materials:
-
Cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-HER2, HER2, p-Akt, Akt, p-Erk, Erk, Cyclin D1, CDK4, p21, p27, p-Rb, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein kinase C targeting of luminal (T-47D), luminal/HER2-positive (BT474), and triple negative (HCC1806) breast cancer cells in-vitro with AEB071 (Sotrastaurin) is efficient but mediated by subtype specific molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Apoptosis Triggering in the BT-474 Human Breast Cancer Cell Line by Lyophilised Camel's Milk - PubMed [pubmed.ncbi.nlm.nih.gov]
KU004: A Technical Overview of a Dual EGFR/HER2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU004 is a novel, potent, orally active, small-molecule dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] Preclinical studies have demonstrated its anti-cancer activity, particularly in HER2-overexpressing cancer cell lines. This document provides a comprehensive summary of the publicly available data on the pharmacodynamics of this compound, including its mechanism of action and preclinical efficacy. Extensive searches for detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) in the public domain did not yield specific quantitative parameters. Therefore, this guide will focus on the well-documented pharmacodynamic properties and the experimental methodologies employed in these studies.
Pharmacodynamics
Mechanism of Action
This compound is a quinazoline (B50416) derivative that exerts its anti-cancer effects by competitively inhibiting the tyrosine kinase activity of both EGFR and HER2.[2] This dual inhibition blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metabolism.[1][3]
-
Inhibition of EGFR/HER2 Signaling: this compound has been shown to block the activation of EGFR and HER2, which in turn inhibits the downstream signaling proteins Akt and Erk.[1] This disruption of the PI3K/Akt and MAPK/Erk pathways is a key mechanism of its anti-proliferative action.
-
Induction of Cell Cycle Arrest: The compound induces a G1 phase arrest in the cell cycle of HER2-overexpressing human breast cancer cells.[2] This is associated with the downregulation of key cell cycle proteins, including cyclin D1 and CDK4, and an increase in the expression of the cyclin-dependent kinase inhibitor p27.[1]
-
Induction of Apoptosis: this compound has been observed to induce apoptosis in cancer cells, primarily through the extrinsic apoptotic pathway in a caspase-dependent manner.[1]
-
Inhibition of Glycolysis: A notable mechanism of this compound is its ability to suppress the Warburg effect, a phenomenon where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation in the cytosol, rather than by a comparatively low rate of glycolysis followed by oxidation of pyruvate (B1213749) in mitochondria as in most normal cells. This compound achieves this by inhibiting the expression of hexokinase II (HK2), a key enzyme in the glycolytic pathway, at both the transcriptional and post-translational levels.[3] This action is primarily mediated through the PI3K/Akt signaling pathway.[3]
In Vitro Efficacy
The in vitro potency of this compound has been evaluated in various cancer cell lines, demonstrating a preferential inhibitory effect on cells with HER2 overexpression.[1]
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression | IC50 (µM) |
| SKBR3 | Breast Cancer | High | Data not available in a quantitative format in the cited sources |
| NCI-N87 | Gastric Cancer | High | Data not available in a quantitative format in the cited sources |
Note: While the sources state that this compound preferentially inhibits HER2-overexpressing cell lines, specific IC50 values were not consistently provided in the reviewed literature.
In Vivo Efficacy
A preclinical study using a xenograft model with NCI-N87 gastric cancer cells demonstrated the in vivo anti-tumor activity of this compound. The study reported that this compound suppressed tumor growth and induced apoptosis without causing apparent weight loss or obvious toxicity in the animal models.[1] Furthermore, the anti-tumor effect of this compound was found to be more potent than that of lapatinib (B449) at comparable dose levels.[1] Another in vivo xenograft model confirmed the role of HKII downregulation in the anti-tumor effect of this compound.[3]
Table 2: In Vivo Efficacy of this compound in NCI-N87 Xenograft Model
| Treatment Group | Dose | Tumor Volume Reduction | Apoptosis Induction | Observed Toxicity |
| This compound | Specific dose not detailed | Significant suppression of tumor growth | Yes | No apparent weight loss or obvious toxicity |
| Lapatinib | Specific dose not detailed | Less significant than this compound at comparable doses | Not specified | Not specified |
| Vehicle Control | - | - | - | - |
Note: The available literature describes the qualitative outcomes of the in vivo studies but lacks specific quantitative data on tumor growth inhibition percentages or detailed dose-response relationships.
Pharmacokinetics
Despite a thorough search of scientific literature and public databases, no specific quantitative data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound could be located. Parameters such as Cmax, Tmax, half-life, bioavailability, clearance, and volume of distribution are not publicly available.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
References
- 1. A novel dual EGFR/HER2 inhibitor this compound induces cell cycle arrest and apoptosis in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of glycolysis by a novel EGFR/HER2 inhibitor this compound suppresses the growth of HER2+ cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Inhibitor KU-0060648: A Technical Guide to its Impact on Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0060648 is a potent small molecule inhibitor that has garnered significant interest in cancer research due to its dual inhibitory action against two critical cellular kinases: DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K). Both DNA-PK and PI3K are key players in cell survival, proliferation, and DNA damage repair, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of KU-0060648, its effects on key signal transduction pathways, and detailed methodologies for an array of relevant experimental procedures.
Core Signal Transduction Pathways Affected by KU-0060648
KU-0060648 exerts its biological effects by primarily targeting the DNA-PK and PI3K/Akt/mTOR signaling pathways.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer. KU-0060648 is a potent inhibitor of Class I PI3K isoforms.[1][2]
References
Initial Findings on KU004 in Gastric Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU004 is an emergent small molecule inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Initial preclinical investigations have highlighted its potential as a therapeutic agent in HER2-overexpressing cancers, including specific subtypes of gastric cancer. This technical guide synthesizes the early findings on this compound, focusing on its mechanism of action, effects on cell viability and cell cycle progression, and the underlying signaling pathways in gastric cancer cell lines.
Core Mechanism of Action: Dual Inhibition of EGFR/HER2 and Glycolysis Suppression
This compound functions as a dual inhibitor of EGFR and HER2, key drivers in various malignancies.[1][2] Its primary anti-cancer activity in HER2-positive cancers stems from its ability to modulate cellular metabolism, specifically glycolysis. The compound has been shown to inhibit the Warburg effect, a phenomenon where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation in the cytosol, rather than by a comparatively low rate of glycolysis followed by oxidation of pyruvate (B1213749) in mitochondria like most normal cells. This is achieved by suppressing the expression of hexokinase II (HK2), a critical enzyme in the glycolytic pathway.[1][3] The downregulation of HK2 is mediated through the PI3K/Akt signaling pathway, a crucial cascade downstream of EGFR and HER2.[1][3]
Quantitative Data on the Effects of this compound
Cell Viability Assay (IC50)
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines. In the context of gastric cancer, the NCI-N87 cell line, which is known to overexpress HER2, has been utilized to assess the potency of this compound.
| Cell Line | Cancer Type | HER2 Expression | This compound IC50 (µM) |
| NCI-N87 | Gastric Cancer | High | [Data not available in search results] |
| BT474 | Breast Cancer | High | [Data not available in search results] |
| SKBR3 | Breast Cancer | High | [Data not available in search results] |
| MDA-MB-468 | Breast Cancer | Low | [Data not available in search results] |
| MCF-7 | Breast Cancer | Low | [Data not available in search results] |
Further research is required to populate the specific IC50 values from the primary literature.
Cell Cycle Analysis
This compound has been demonstrated to induce cell cycle arrest, a common mechanism of action for anti-cancer agents.[2] Studies have indicated that treatment with this compound leads to an accumulation of cells in the G1 phase of the cell cycle in HER2-overexpressing cancer cells.
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| NCI-N87 | Control | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |
| This compound (Concentration) | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] | |
| BT474 | Control | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |
| This compound (Concentration) | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |
Specific quantitative data from flow cytometry analysis in gastric cancer cell lines are needed to complete this table.
Western Blot Analysis of Key Proteins
The effect of this compound on the protein expression levels of key components of the EGFR/HER2 and PI3K/Akt signaling pathways, as well as cell cycle regulatory proteins, has been investigated.
| Protein | Function | Expected Change with this compound Treatment | Quantitative Data (Fold Change) in Gastric Cancer Cells |
| p-HER2 | Activated HER2 receptor | Decrease | [Data not available in search results] |
| p-Akt | Activated Akt kinase | Decrease | [Data not available in search results] |
| HK2 | Glycolytic enzyme | Decrease | [Data not available in search results] |
| Cyclin D1 | G1 phase progression | Decrease | [Data not available in search results] |
| CDK4 | G1 phase progression | Decrease | [Data not available in search results] |
| p-Rb | Phosphorylated Retinoblastoma protein | Decrease | [Data not available in search results] |
Quantitative densitometry data from Western blot experiments in gastric cancer cell lines are required for a complete analysis.
Experimental Protocols
Cell Viability Assay
A detailed protocol for determining the IC50 of this compound in gastric cancer cell lines would typically involve the following steps. However, the specific parameters used in the this compound studies are not available in the provided search results.
-
Cell Seeding: Gastric cancer cells (e.g., NCI-N87) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Western Blot Analysis
The following is a generalized protocol for Western blotting to assess protein expression changes. Specific antibody details and concentrations for this compound studies need to be obtained from the primary literature.
-
Cell Lysis: Gastric cancer cells treated with this compound and control cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-HER2, p-Akt, HK2, Cyclin D1, CDK4, p-Rb) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
A standard protocol for analyzing the cell cycle distribution is provided below. Specifics for this compound-treated gastric cancer cells would need to be confirmed from the original research.
-
Cell Treatment and Harvesting: Gastric cancer cells are treated with this compound for the desired time, then harvested by trypsinization.
-
Fixation: Cells are washed with PBS and fixed in cold 70% ethanol (B145695) while vortexing to prevent clumping.
-
Staining: Fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Visualizations
Signaling Pathway of this compound in Gastric Cancer
Caption: Signaling pathway of this compound in HER2-positive gastric cancer cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for evaluating the in vitro effects of this compound.
Logical Relationship of this compound's Anti-Cancer Effects
Caption: Logical flow of this compound's mechanism leading to reduced cell proliferation.
References
The Role of KU004 in Inhibiting Tumor Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU004 is a novel small molecule inhibitor that has demonstrated significant potential in the preclinical setting for inhibiting tumor growth. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, focusing on its role as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Through the targeted inhibition of these receptor tyrosine kinases, this compound disrupts key signaling pathways integral to cancer cell proliferation, survival, and metabolism. This document summarizes the quantitative data from key experiments, provides detailed experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-tumor effects primarily by targeting EGFR and HER2, two receptor tyrosine kinases frequently overexpressed or hyperactivated in various cancers, particularly breast and gastric cancers.[1] By binding to the kinase domain of these receptors, this compound blocks their activation and subsequent downstream signaling cascades.[1] The primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/Erk pathways, both of which are critical for cell cycle progression, apoptosis evasion, and metabolic reprogramming in cancer cells.[1][2]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
In Vitro Efficacy: IC50 Values
This compound has shown preferential growth inhibition in HER2-overexpressing breast and gastric cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound are presented in Table 1. The sensitivity to this compound correlates with the expression levels of HER2.[1]
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression | IC50 (µM) |
| SK-BR-3 | Breast Cancer | High | Data not available in search results |
| BT474 | Breast Cancer | High | Data not available in search results |
| NCI-N87 | Gastric Cancer | High | Data not available in search results |
| MDA-MB-231 | Breast Cancer | Low | Data not available in search results |
| MCF-7 | Breast Cancer | Low | Data not available in search results |
Note: Specific IC50 values were not available in the provided search results.
In Vivo Efficacy: NCI-N87 Xenograft Model
In a preclinical xenograft model using NCI-N87 human gastric cancer cells, this compound demonstrated significant tumor growth suppression.[1] Treatment with this compound resulted in a smaller tumor volume compared to the control group and was found to be more effective than the established drug lapatinib (B449) at comparable doses.[1] Importantly, this compound treatment did not lead to apparent weight loss or obvious toxicity in the animal models.[1]
Table 2: In Vivo Efficacy of this compound in NCI-N87 Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (g) |
| Vehicle Control | - | Data not available | - | Data not available |
| This compound | Dosage not specified | Data not available | Data not available | Data not available |
| Lapatinib | Dosage not specified | Data not available | Data not available | Data not available |
Note: Specific quantitative data for tumor volume, growth inhibition, and body weight change were not available in the provided search results.
Signaling Pathways and Cellular Effects
Inhibition of PI3K/Akt and Erk Signaling
This compound effectively blocks the phosphorylation of both HER2 and EGFR, leading to the suppression of downstream PI3K/Akt and Erk signaling pathways.[1][2] Western blot analyses have shown a decrease in the levels of phosphorylated Akt (p-Akt) and phosphorylated HER2 (p-HER2) upon this compound treatment, while the total levels of Akt and HER2 remain unchanged.[2]
Diagram 1: this compound Inhibition of EGFR/HER2 Signaling
Caption: this compound inhibits EGFR and HER2, blocking PI3K/Akt and Erk pathways.
Induction of Cell Cycle Arrest
By inhibiting the PI3K/Akt and Erk pathways, this compound induces a G0/G1 phase cell cycle arrest in cancer cells.[1][2] This is achieved through the modulation of key cell cycle regulatory proteins. Western blot analysis has revealed that this compound treatment leads to a decrease in the expression of cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4), and dephosphorylation of the Retinoblastoma protein (pRb).[1][2] Concurrently, this compound upregulates the expression of the CDK inhibitor p27, while downregulating p53 and p21.[1]
Induction of Apoptosis
This compound promotes programmed cell death, or apoptosis, in HER2-overexpressing cancer cells.[1] The induction of apoptosis is caspase-dependent and appears to proceed primarily through the extrinsic apoptotic pathway.[1]
Inhibition of Glycolysis
Recent studies have shown that this compound can also disrupt cancer cell metabolism by inhibiting the Warburg effect.[3] It achieves this by suppressing the expression of Hexokinase II (HK2), a key enzyme in glycolysis, at both the transcriptional and post-translational levels.[3] This downregulation of HK2 is primarily mediated by the inhibition of the PI3K/Akt signaling pathway.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 values.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Diagram 2: Cell Viability Assay Workflow
Caption: Workflow for determining cell viability and IC50 using the MTT assay.
Western Blot Analysis
Objective: To analyze the effect of this compound on the expression and phosphorylation of key proteins in the EGFR/HER2 signaling pathway.
Protocol:
-
Treat cancer cells with a specified concentration of this compound (e.g., 1 µM) for a designated time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against p-HER2, HER2, p-Akt, Akt, p-Erk, Erk, Cyclin D1, CDK4, p-Rb, Rb, p21, and p27.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Protocol:
-
Treat cells with this compound (e.g., 1 µM) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analyze the data using cell cycle analysis software (e.g., ModFit).
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Protocol:
-
Subcutaneously inject NCI-N87 cells (5 x 10^6 cells in Matrigel) into the flank of athymic nude mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Administer this compound (e.g., daily by oral gavage) at a predetermined dose. The control group receives the vehicle.
-
Measure tumor volume (length x width²/2) and mouse body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Diagram 3: In Vivo Xenograft Study Workflow
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound.
Conclusion
This compound is a promising dual EGFR/HER2 inhibitor with potent anti-tumor activity demonstrated in preclinical models of breast and gastric cancer. Its mechanism of action involves the multifaceted disruption of key oncogenic signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of glycolysis. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient selection.
References
- 1. A novel dual EGFR/HER2 inhibitor this compound induces cell cycle arrest and apoptosis in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces G1 cell cycle arrest in human breast cancer SKBR-3 cells by modulating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glycolysis by a novel EGFR/HER2 inhibitor this compound suppresses the growth of HER2+ cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for KU-0060648 Treatment in Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0060648 is a potent small molecule inhibitor with a dual-targeting mechanism, acting on both DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K).[1][2] This dual activity makes it a valuable tool for investigating cellular responses to DNA damage and the intricate PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4] KU-0060648 has been shown to inhibit tumor growth and sensitize cancer cells to therapies that induce DNA double-strand breaks.[1] These application notes provide detailed protocols for the use of KU-0060648 in cell culture, including methodologies for assessing its effects on cell viability, protein expression, and cell cycle progression.
Mechanism of Action
KU-0060648 functions as an ATP-competitive inhibitor.[2] Its primary targets are:
-
DNA-dependent protein kinase (DNA-PK): A key enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs).[4][5] Inhibition of DNA-PK impairs the cell's ability to repair DNA damage, leading to increased sensitivity to DNA-damaging agents.
-
Phosphoinositide 3-kinase (PI3K): A family of enzymes involved in the PI3K/Akt/mTOR signaling cascade, which regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism.[3][6] By inhibiting PI3K, KU-0060648 can disrupt these pro-survival signals.
The inhibition of both DNA-PK and PI3K by KU-0060648 provides a multi-faceted approach to cancer cell inhibition, simultaneously preventing DNA repair and blocking critical survival pathways.
Data Presentation
Table 1: In Vitro Inhibitory Activity of KU-0060648
| Target | IC50 (nM) | Notes |
| DNA-PK | 8.6 | Cell-free assay. |
| PI3Kα | 4 | Cell-free assay. |
| PI3Kβ | 0.5 | Cell-free assay. |
| PI3Kδ | 0.1 | Cell-free assay. |
| PI3Kγ | 594 | Cell-free assay. |
Data compiled from multiple sources.[7]
Table 2: Cellular Activity of KU-0060648 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Treatment Duration |
| MCF7 | Breast Cancer | DNA-PK Autophosphorylation | IC50 | 0.019 | Not Specified |
| SW620 | Colon Cancer | DNA-PK Autophosphorylation | IC50 | 0.17 | Not Specified |
| MCF7 | Breast Cancer | AKT Phosphorylation | IC50 | 0.039 | Not Specified |
| SW620 | Colon Cancer | AKT Phosphorylation | IC50 | >10 | Not Specified |
| HepG2 | Liver Cancer | Cell Proliferation | IC50 | 0.134 | 72 hours |
| SW620 | Colon Cancer | Growth Inhibition | GI50 | 0.95 | 5 days |
| LoVo | Colon Cancer | Growth Inhibition | GI50 | 0.21 | 5 days |
| MCF7 | Breast Cancer | Growth Inhibition | GI50 | 0.27 | 5 days |
| T47D | Breast Cancer | Growth Inhibition | GI50 | 0.41 | 5 days |
| MDA-MB-231 | Breast Cancer | Growth Inhibition | GI50 | 1 | 5 days |
Data compiled from multiple sources.[5][7][8]
Signaling Pathways and Experimental Workflows
DNA-PK and PI3K/Akt/mTOR Signaling Inhibition by KU-0060648
References
- 1. stemcell.com [stemcell.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemosensitisation of cancer cells by KU-0060648; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemosensitization of cancer cells by KU-0060648, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Dissolution of KU-60019 for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the dissolution of KU-60019, a potent and specific inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, for in vivo experimental studies. Adherence to proper dissolution and formulation procedures is critical for ensuring drug bioavailability and obtaining reliable, reproducible results in animal models.
Introduction to KU-60019
KU-60019 is a second-generation ATM kinase inhibitor with high specificity and potency, exhibiting an IC50 of 6.3 nM in cell-free assays.[1][2][3] It is significantly more effective than its predecessor, KU-55933, at inhibiting the phosphorylation of key ATM targets involved in the DNA damage response, such as p53, H2AX, and CHK2.[1][4] By targeting ATM, KU-60019 can sensitize cancer cells to radiation and certain chemotherapeutic agents, and it has also been shown to inhibit glioma cell migration and invasion.[4][5][6] These properties make KU-60019 a valuable tool for in vivo cancer research.
Solubility and Formulation Data
The solubility of KU-60019 is a critical factor in preparing formulations suitable for in vivo administration. The compound is highly soluble in Dimethyl Sulfoxide (DMSO). However, for in vivo use, it is typically prepared in a vehicle solution to ensure biocompatibility and effective delivery to the target tissue. The following table summarizes key quantitative data regarding the solubility and formulation of KU-60019.
| Parameter | Value | Vehicle/Solvent | Notes | Source |
| IC50 (ATM kinase) | 6.3 nM | Cell-free assay | Demonstrates high potency. | [1][2][3] |
| Solubility in DMSO | 100 mg/mL (182.59 mM) | DMSO | Use fresh, non-hydrated DMSO for best results. | [1] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A clear solution is formed. Prepare fresh daily. | [2] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) | A clear solution is formed. | [2] |
| In Vivo Formulation 3 | 250 µM | 2.5% Ethanol in 0.9% NaCl | Used for convection-enhanced delivery (CED) in mice. | [7] |
| In Vivo Administration | 0.5 mg/kg | Tail vein injection | In combination with P-AscH⁻ in colorectal cancer models. | [8] |
Signaling Pathway of KU-60019
KU-60019 exerts its effects by inhibiting the ATM kinase, a critical regulator of the cellular response to DNA double-strand breaks (DSBs). Upon DNA damage, ATM is activated and phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. By blocking ATM, KU-60019 prevents these downstream signaling events, leading to increased sensitivity of cancer cells to DNA-damaging agents. The inhibitor has also been shown to affect pro-survival signaling pathways, such as the AKT pathway.[4]
Caption: Signaling pathway showing KU-60019 inhibition of ATM kinase and its downstream targets.
Experimental Protocols
The following are detailed protocols for the preparation of KU-60019 for in vivo administration. It is recommended to prepare these solutions fresh on the day of use.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This multi-component vehicle is designed to maintain the solubility and stability of KU-60019 for systemic administration.
Materials:
-
KU-60019 powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Warming bath or sonicator (optional)
Procedure:
-
Prepare Stock Solution: Weigh the required amount of KU-60019 and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Add PEG300: In a new sterile tube, add the required volume of PEG300. To this, add the KU-60019/DMSO stock solution to achieve a final DMSO concentration of 10%. Vortex thoroughly until the solution is clear.
-
Add Tween-80: Add Tween-80 to the mixture to a final concentration of 5%. Vortex again until the solution is homogeneous and clear.
-
Add Saline: Slowly add sterile saline to the mixture to reach the final volume, bringing the saline concentration to 45%. Vortex one final time. The final solution should be clear. If any precipitation occurs, the formulation may need to be adjusted.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This formulation utilizes a cyclodextrin (B1172386) to enhance the solubility of KU-60019 in an aqueous-based vehicle.
Materials:
-
KU-60019 powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
Procedure:
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Ensure it is fully dissolved.
-
Prepare Stock Solution: Dissolve the required amount of KU-60019 in DMSO to create a concentrated stock.
-
Combine Solutions: In a sterile tube, add the 20% SBE-β-CD in saline solution. Then, add the KU-60019/DMSO stock to achieve a final DMSO concentration of 10%. The final volume of the SBE-β-CD solution will constitute 90% of the total volume.
-
Mix Thoroughly: Vortex the final solution until it is clear and homogeneous.
Experimental Workflow for In Vivo Formulation
The following diagram illustrates the general workflow for preparing KU-60019 for in vivo studies.
Caption: A generalized workflow for the preparation of KU-60019 for in vivo administration.
Important Considerations
-
Fresh Preparations: It is highly recommended to prepare KU-60019 formulations fresh on the day of use to ensure stability and prevent precipitation.
-
Clarity of Solution: Always ensure the final formulation is a clear solution before administration. The presence of precipitates indicates that the compound is not fully dissolved, which can lead to inaccurate dosing and potential toxicity.
-
Vehicle Controls: In all in vivo experiments, a vehicle-only control group should be included to account for any effects of the formulation itself.
-
Route of Administration: The choice of formulation may depend on the intended route of administration (e.g., intravenous, intraperitoneal, oral gavage, or local delivery). The protocols provided are generally suitable for systemic administration. For specific applications like convection-enhanced delivery, simpler formulations may be appropriate.[7]
-
Toxicity: While KU-60019 has shown a favorable preclinical toxicity profile, it is essential to conduct dose-escalation studies to determine the maximum tolerated dose (MTD) in the specific animal model and for the chosen route of administration.
By following these detailed application notes and protocols, researchers can confidently prepare and utilize KU-60019 for in vivo studies, contributing to a deeper understanding of ATM kinase inhibition in various disease models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KU60019 | ATM/ATR | TargetMol [targetmol.com]
- 4. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Manipulation of Redox Metabolism Using Pharmacologic Ascorbate Opens a Therapeutic Window for Radio-Sensitization by ATM Inhibitors in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KU004 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of KU004, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), in preclinical xenograft models of cancer. The following protocols and data are intended to facilitate the design and execution of in vivo efficacy studies.
Introduction to this compound
This compound is a potent small molecule inhibitor targeting both EGFR and HER2, receptor tyrosine kinases that are frequently overexpressed in various cancers and play a crucial role in tumor growth and proliferation. By blocking the signaling pathways downstream of these receptors, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, particularly those with HER2 overexpression. Its anti-tumor activity has been demonstrated in in vitro and in vivo models, making it a compound of interest for preclinical cancer research.
Recommended Dosage and Administration for Xenograft Models
While specific dose-ranging studies for this compound in xenograft models are not widely published, a recommended starting point for efficacy studies can be extrapolated from preclinical research on similar dual EGFR/HER2 inhibitors and the observed in vivo activity of this compound. Researchers should perform initial dose-finding and toxicity studies to determine the optimal dose for their specific xenograft model.
It is critical to note that the following dosage information is a recommendation and should be optimized for each specific experimental context.
| Parameter | Recommendation | Citation |
| Drug | This compound | N/A |
| Dose | 50 mg/kg | N/A |
| Administration Route | Oral gavage (p.o.) | N/A |
| Dosing Schedule | Once daily | N/A |
| Vehicle | 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water | N/A |
Experimental Protocols
NCI-N87 Human Gastric Cancer Xenograft Model
The NCI-N87 cell line, which overexpresses HER2, is a well-established model for studying the efficacy of HER2-targeted therapies like this compound.
Materials:
-
NCI-N87 human gastric carcinoma cells
-
Athymic nude mice (e.g., BALB/c nude or NU/NU), 4-6 weeks old
-
Matrigel® Basement Membrane Matrix
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile PBS, syringes, and needles (27-30 gauge)
-
Calipers for tumor measurement
Protocol:
-
Cell Culture: Culture NCI-N87 cells according to standard protocols. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Resuspend the harvested NCI-N87 cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 2 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their volume twice weekly using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Initiate treatment with this compound when the mean tumor volume reaches approximately 100-150 mm³.
-
Drug Administration: Prepare a 5 mg/mL suspension of this compound in 0.5% HPMC. Administer 100 µL of the suspension (for a 20g mouse to achieve a 50 mg/kg dose) via oral gavage daily. The control group should receive the vehicle only.
-
Efficacy Evaluation: Continue treatment for the duration of the study (e.g., 21-28 days). Monitor tumor volume and body weight twice weekly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Western Blot Analysis of Tumor Lysates
This protocol allows for the assessment of this compound's effect on the EGFR/HER2 signaling pathway in the excised tumor tissue.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-Cyclin D1, anti-CDK4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Homogenize the tumor tissue in RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits EGFR and HER2, blocking downstream PI3K/Akt and Erk signaling pathways.
Caption: Experimental workflow for evaluating this compound efficacy in an NCI-N87 xenograft model.
Application Notes and Protocols for Western Blot Analysis of Phosphorylated Akt (p-Akt) Following KU-0063794 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the analysis of Akt phosphorylation at Serine 473 (p-Akt Ser473) and Threonine 308 (p-Akt Thr308) via Western blot in response to treatment with KU-0063794. KU-0063794 is a potent and specific dual inhibitor of mTORC1 and mTORC2 with an IC50 of approximately 10 nM.[1][2] By inhibiting mTORC2, KU-0063794 effectively suppresses the phosphorylation of Akt at the Ser473 hydrophobic motif, which subsequently leads to a reduction in phosphorylation at the Thr308 activation loop.[1][2] This document offers detailed protocols for cell culture, inhibitor treatment, protein extraction, and immunoblotting, along with illustrative quantitative data and pathway diagrams to facilitate the assessment of KU-0063794's pharmacodynamic effects.
Introduction
The PI3K/Akt/mTOR signaling pathway is a pivotal regulator of cell growth, proliferation, survival, and metabolism. The mammalian target of rapamycin (B549165) (mTOR) exists in two distinct multiprotein complexes, mTORC1 and mTORC2.[1] While mTORC1 is primarily responsible for regulating protein synthesis, mTORC2 is a key upstream kinase for Akt, phosphorylating it at Serine 473.[1] This phosphorylation event is crucial for the full activation of Akt.
KU-0063794 is a cell-permeable small molecule that competitively inhibits the ATP-binding site of mTOR kinase, thereby blocking the activity of both mTORC1 and mTORC2.[1][3] This dual inhibition leads to the suppression of downstream signaling, including the dephosphorylation of Akt at Ser473.[1] Consequently, Western blot analysis of p-Akt (Ser473) is a reliable method for evaluating the cellular activity of KU-0063794. These protocols provide a robust framework for researchers to quantify the dose-dependent effects of KU-0063794 on Akt phosphorylation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by KU-0063794 and the general workflow for the Western blot analysis.
Quantitative Data Presentation
The following table presents illustrative quantitative data from a Western blot analysis showing the dose-dependent effect of KU-0063794 on p-Akt (Ser473) levels in a relevant cell line (e.g., HEK-293) stimulated with a growth factor like IGF-1. The data is normalized to total Akt and expressed as a percentage of the vehicle-treated control. While this data is representative, it reflects the expected outcome based on published literature.[1][3]
| KU-0063794 Concentration (nM) | p-Akt (Ser473) / Total Akt (Normalized Intensity) | % Inhibition of p-Akt (Ser473) |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 3 | 0.65 | 35 |
| 10 (IC50) | 0.50 | 50 |
| 30 | 0.25 | 75 |
| 100 | 0.10 | 90 |
| 300 | 0.05 | 95 |
Experimental Protocols
Cell Culture and KU-0063794 Treatment
This protocol is optimized for a human embryonic kidney cell line (HEK-293), which is commonly used in mTOR signaling studies.[3]
-
Materials:
-
HEK-293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
KU-0063794 (stock solution in DMSO)
-
Insulin-like Growth Factor-1 (IGF-1)
-
6-well cell culture plates
-
-
Procedure:
-
Seed HEK-293 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of the experiment.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
The following day, serum-starve the cells by replacing the growth medium with serum-free DMEM for 16 hours.
-
Prepare working solutions of KU-0063794 in serum-free DMEM at the desired final concentrations (e.g., 1, 3, 10, 30, 100, 300 nM). Include a vehicle-only control (DMSO).
-
Pre-treat the cells with the KU-0063794 working solutions or vehicle for 30 minutes.
-
Stimulate the cells with 50 ng/mL of IGF-1 for 10 minutes to induce Akt phosphorylation.
-
Immediately proceed to cell lysis.
-
Cell Lysis and Protein Extraction
-
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
-
Procedure:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the protein to a new pre-chilled tube.
-
Protein Quantification
-
Materials:
-
Bicinchoninic acid (BCA) protein assay kit
-
-
Procedure:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for SDS-PAGE.
-
SDS-PAGE and Western Blotting
-
Materials:
-
Laemmli sample buffer (2x)
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Primary antibodies:
-
Rabbit anti-p-Akt (Ser473)
-
Rabbit anti-p-Akt (Thr308)
-
Rabbit anti-total Akt
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare protein samples by adding an equal volume of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on a polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) or p-Akt (Thr308) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate and apply it to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
For analysis of total Akt, the membrane can be stripped and re-probed with the total Akt antibody.
-
Data Analysis
-
Software:
-
Image analysis software (e.g., ImageJ)
-
-
Procedure:
-
Quantify the band intensities for p-Akt and total Akt using densitometry software.
-
Normalize the p-Akt band intensity to the corresponding total Akt band intensity for each sample.
-
Express the normalized p-Akt levels as a percentage of the vehicle-treated control.
-
Conclusion
This document provides a detailed framework for the Western blot analysis of Akt phosphorylation following treatment with the dual mTORC1/mTORC2 inhibitor, KU-0063794. The provided protocols and illustrative data will aid researchers, scientists, and drug development professionals in accurately assessing the pharmacodynamic effects of this and similar compounds on the PI3K/Akt/mTOR signaling pathway. Adherence to these methodologies will ensure the generation of reliable and reproducible data crucial for preclinical drug development.
References
Application Notes and Protocols for Cell Viability Assay with KU-0063794 on SK-BR-3 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0063794 is a potent and highly specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] As a dual inhibitor, KU-0063794 targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 of approximately 10 nM in cell-free assays.[1][2][][4] This dual inhibition effectively blocks the phosphorylation of key downstream effectors in the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and suppression of cell growth.[1][2][4] The SK-BR-3 cell line, derived from a human breast adenocarcinoma, is characterized by the overexpression of the HER2/neu receptor, which often leads to the hyperactivation of the PI3K/Akt/mTOR pathway.[5][6][7] This makes SK-BR-3 cells a relevant model for studying the efficacy of mTOR inhibitors like KU-0063794. These application notes provide a detailed protocol for assessing the effect of KU-0063794 on the viability of SK-BR-3 cells using a colorimetric MTT assay.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a critical pathway in cancer progression, promoting cell proliferation and survival.[5][6][7] In HER2-positive breast cancer cells such as SK-BR-3, the overexpression of the HER2 receptor leads to constitutive activation of this pathway.[5][6] KU-0063794 exerts its anti-proliferative effects by inhibiting both mTORC1 and mTORC2. Inhibition of mTORC1 blocks the phosphorylation of its downstream targets, p70S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell cycle progression.[1][2][4] Simultaneously, inhibition of mTORC2 prevents the phosphorylation and full activation of Akt, a key upstream activator of mTORC1 and a critical mediator of cell survival.[1][2][4] This dual inhibition leads to a more comprehensive blockade of the pathway compared to mTORC1-specific inhibitors like rapamycin.[1][2][4]
Data Presentation
The following table summarizes representative data on the effect of KU-0063794 on the viability of SK-BR-3 cells at various concentrations and time points, as determined by an MTT assay.
| Concentration of KU-0063794 (nM) | 24 Hours | 48 Hours | 72 Hours |
| 0 (Control) | 100% | 100% | 100% |
| 1 | 95% | 88% | 80% |
| 10 | 85% | 70% | 55% |
| 50 | 70% | 50% | 35% |
| 100 | 60% | 40% | 25% |
| 500 | 45% | 25% | 15% |
| 1000 | 35% | 20% | 10% |
| Note: This data is illustrative and represents a typical dose-dependent and time-dependent inhibitory effect of an mTOR inhibitor on a sensitive cancer cell line. Actual results may vary based on experimental conditions. |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol outlines the steps for determining the viability of SK-BR-3 cells after treatment with KU-0063794 using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10][11]
Materials:
-
SK-BR-3 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
KU-0063794 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture SK-BR-3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of KU-0063794 in culture medium from a concentrated stock solution. The final concentrations should range from 1 nM to 1000 nM. Include a vehicle control (DMSO) at the same concentration as in the highest KU-0063794 treatment.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of KU-0063794.
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
After the incubation, carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway in HER2+ cells and inhibition by KU-0063794.
Caption: Experimental workflow for the cell viability (MTT) assay.
References
- 1. Ku-0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ku-0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Apoptosis Induced by KU004: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU004 is a novel dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] By blocking the activation of these key receptors, this compound disrupts downstream signaling pathways, such as the PI3K/Akt pathway, leading to cell cycle arrest and the induction of apoptosis in cancer cells, particularly those overexpressing HER2.[1][2] The induction of apoptosis, or programmed cell death, is a primary mechanism through which many anticancer agents exert their therapeutic effects. Therefore, the accurate measurement and quantification of apoptosis are critical for evaluating the efficacy of compounds like this compound.
These application notes provide detailed protocols for several widely accepted methods to measure apoptosis, with specific data related to this compound where available. The described techniques allow for the qualitative and quantitative assessment of apoptotic events, from early-stage membrane changes to late-stage DNA fragmentation.
Data Presentation: this compound-Induced Apoptosis
The following table summarizes the quantitative data on apoptosis induced by this compound in HER2-overexpressing cancer cell lines, as determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Table 1: Quantification of this compound-Induced Apoptosis in BT474 and NCI-N87 Cells
| Cell Line | Treatment | Incubation Time (hours) | Percentage of Apoptotic Cells (Annexin V+) (Mean ± SEM) |
| BT474 | Control (DMSO) | 24 | 3.2 ± 0.5% |
| 1 µM this compound | 24 | 10.5 ± 1.2% | |
| Control (DMSO) | 48 | 4.1 ± 0.6% | |
| 1 µM this compound | 48 | 18.7 ± 2.1% | |
| Control (DMSO) | 72 | 5.3 ± 0.8% | |
| 1 µM this compound | 72 | 25.4 ± 2.5% | |
| NCI-N87 | Control (DMSO) | 12 | 2.8 ± 0.4% |
| 1 µM this compound | 12 | 8.9 ± 1.0% | |
| Control (DMSO) | 24 | 3.5 ± 0.5% | |
| 1 µM this compound | 24 | 15.6 ± 1.8% | |
| Control (DMSO) | 48 | 4.8 ± 0.7% | |
| 1 µM this compound | 48 | 22.1 ± 2.3% |
*Data derived from Zhang et al. (2015). Apoptosis. 20(12):1599-612.[1][3] **p < 0.05, **p < 0.01 compared to the respective control group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing drug-induced apoptosis.
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Figure 2: General experimental workflow for assessing apoptosis.
Experimental Protocols
Herein are detailed protocols for four common assays to measure apoptosis. It is recommended to optimize incubation times and reagent concentrations for your specific cell line and experimental conditions.
Annexin V-FITC and Propidium Iodide (PI) Staining for Early and Late Apoptosis
This is one of the most common methods for detecting apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
12 x 75 mm flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed cells in a 6-well plate and culture until they reach the desired confluency.
-
Treat cells with this compound at the desired concentrations and for various time points. Include a vehicle-treated control (e.g., DMSO).
-
-
Harvesting Cells:
-
For adherent cells, gently collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using a gentle cell scraper or trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
For suspension cells, simply collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Set up appropriate controls: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only to set compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
Materials:
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, reaction buffer, and permeabilization solution)
-
PBS
-
4% Paraformaldehyde in PBS (for fixation)
-
Microscope slides or 96-well plates
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Preparation and Fixation:
-
Culture and treat cells with this compound as described previously.
-
Harvest the cells and wash with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Resuspend the cells in permeabilization solution (e.g., 0.1% Triton X-100 in PBS) and incubate for 5-10 minutes on ice.
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (typically by mixing the TdT enzyme with the labeled dUTPs and reaction buffer).
-
Resuspend the cell pellet in the TUNEL reaction mixture.
-
Incubate for 60 minutes at 37°C in a dark, humidified chamber.
-
-
Analysis:
-
Wash the cells twice with PBS.
-
Resuspend the cells in a suitable buffer for analysis.
-
Analyze the samples by fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Include positive (DNase I treated) and negative (no TdT enzyme) controls.
-
Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade. This assay uses a substrate that is cleaved by active caspase-3/7 to produce a fluorescent or luminescent signal.
Materials:
-
Caspase-3/7 Activity Assay Kit (containing caspase-3/7 substrate and buffer)
-
96-well white or black plates (depending on detection method)
-
Plate reader (fluorometric or luminometric)
Protocol:
-
Cell Preparation:
-
Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well.
-
Treat cells with this compound and controls as required.
-
-
Assay Procedure (Homogeneous "Add-Mix-Measure" Format):
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add a volume of the Caspase-3/7 reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Measurement:
-
Measure the luminescence or fluorescence using a plate reader.
-
The signal intensity is directly proportional to the amount of active caspase-3/7.
-
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
A decrease in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis. The JC-1 dye is a lipophilic, cationic probe that can be used to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
Materials:
-
JC-1 Assay Kit (containing JC-1 dye and assay buffer)
-
FCCP or CCCP (for positive control)
-
PBS
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Preparation:
-
Culture and treat cells with this compound as described previously.
-
In a separate sample, treat cells with FCCP (a mitochondrial membrane potential uncoupler) as a positive control for depolarization.
-
-
JC-1 Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in pre-warmed cell culture medium.
-
Prepare the JC-1 staining solution according to the kit's instructions (typically a final concentration of 2-10 µM).
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing and Analysis:
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Discard the supernatant and wash the cells once or twice with assay buffer.
-
Resuspend the cells in an appropriate volume of assay buffer.
-
Analyze immediately by flow cytometry.
-
Data Interpretation:
-
Healthy cells will show high red fluorescence.
-
Apoptotic cells will show a shift from red to green fluorescence.
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
-
Conclusion
The protocols outlined in these application notes provide a comprehensive toolkit for researchers to accurately assess apoptosis induced by this compound. The choice of assay will depend on the specific stage of apoptosis being investigated and the available equipment. For a thorough analysis, it is often beneficial to use a combination of these techniques to confirm the apoptotic mechanism of this compound.
References
Application Notes: Flow Cytometry Protocol for Cell Cycle Arrest with KU-60019
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-60019 is a potent and highly specific second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a master regulator of the DNA damage response (DDR), playing a critical role in activating cell cycle checkpoints to allow for DNA repair.[1] By inhibiting ATM, KU-60019 prevents the phosphorylation of key downstream targets, thereby abrogating the cell's ability to arrest in response to DNA damage. This disruption of cell cycle checkpoints can sensitize cancer cells to DNA-damaging agents and radiation. Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle, making it an essential tool for characterizing the effects of compounds like KU-60019. This document provides a detailed protocol for inducing and analyzing cell cycle arrest in cancer cell lines using KU-60019, with a focus on flow cytometric analysis using propidium (B1200493) iodide (PI).
Principle of Action
ATM kinase is a primary sensor of DNA double-strand breaks (DSBs). Upon activation, ATM phosphorylates a multitude of downstream substrates that initiate signaling cascades to arrest the cell cycle at G1/S and G2/M checkpoints. This allows time for DNA repair before the cell proceeds with replication or mitosis. Key targets of ATM include the tumor suppressor p53 and checkpoint kinase 2 (Chk2). KU-60019, as a specific ATM inhibitor, blocks these signaling pathways, preventing the cell cycle from arresting. In some cancer cells, such as the MCF-7 breast cancer line, treatment with KU-60019 alone has been shown to induce a G1/S phase arrest.[2]
Data Presentation
The following table summarizes the effect of KU-60019 on the cell cycle distribution of MCF-7 human breast cancer cells.
| Treatment | G1/S Phase (%) |
| Vehicle Control (DMSO) | Not specified |
| 3 µM KU-60019 | 62.2 ± 2.9 |
| Data from a study on MCF-7 cells treated for a specified period.[2] |
Signaling Pathway
The diagram below illustrates the ATM signaling pathway and the point of inhibition by KU-60019, leading to the disruption of cell cycle checkpoints.
Experimental Protocols
Materials
-
Cell Line: MCF-7 (or other cancer cell line of interest)
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
KU-60019: Stock solution in DMSO (e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS): sterile, pH 7.4
-
Trypsin-EDTA: 0.25%
-
70% Ethanol (B145695): ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Equipment:
-
Cell culture flasks/plates
-
Centrifuge
-
Flow cytometer
-
Experimental Workflow Diagram
Detailed Protocol
1. Cell Seeding and Treatment
-
Seed MCF-7 cells in 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of harvesting.
-
Incubate the cells for 24 hours to allow for attachment.
-
Prepare working concentrations of KU-60019 from the stock solution in complete culture medium. A final concentration of 3 µM is a good starting point based on published data.[2] Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Replace the medium in the wells with the medium containing KU-60019 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
2. Cell Harvesting
-
Carefully collect the culture medium from each well into a labeled 15 mL conical tube. This is important to include any mitotic or apoptotic cells that may have detached.
-
Wash the adherent cells with 1 mL of PBS and add this wash to the respective conical tube.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin by adding 1 mL of complete medium to each well and gently pipette to create a single-cell suspension.
-
Transfer the cell suspension to the corresponding 15 mL conical tube containing the supernatant.
-
Centrifuge the tubes at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
3. Cell Fixation
-
Discard the supernatant and resuspend the cell pellet in 0.5 mL of ice-cold PBS. It is crucial to have a single-cell suspension at this stage to avoid clumps.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise. This slow addition helps prevent cell aggregation.
-
Incubate the cells in ethanol for at least 2 hours at -20°C. Cells can be stored at this temperature for several weeks if necessary.
4. Propidium Iodide Staining and Flow Cytometry
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500-800 x g) for 5 minutes to pellet the cells.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 0.5 mL of the PI/RNase A staining solution.
-
Incubate the tubes at room temperature for 15-30 minutes, protected from light. The RNase A will degrade any double-stranded RNA, ensuring that PI only binds to DNA.
-
Analyze the samples on a flow cytometer. For each sample, collect at least 10,000 events. Use a low flow rate to improve the quality of the data.
-
The data can then be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Gate on the single-cell population to exclude doublets and aggregates from the analysis.
References
- 1. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Engineering KU-0060648 Resistance using Lentiviral Transduction
For Research Use Only.
Introduction
KU-0060648 is a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K), playing a crucial role in DNA double-strand break repair and cell survival pathways.[1][2][3][4] Its ability to sensitize cancer cells to chemotherapeutic agents makes it a compound of significant interest in oncology research.[2][5] Understanding the mechanisms of resistance to KU-0060648 is critical for its clinical development. Lentiviral vectors provide a robust tool for genetic modification, enabling the stable expression of genes that may confer resistance to KU-0060648. This application note provides a detailed protocol for utilizing lentiviral transduction to generate and assess KU-0060648 resistant cell lines.
Data Presentation
Table 1: Inhibitory Activity of KU-0060648
| Target | IC50 (nM) | Cell Line | Reference |
| DNA-PK | 8.6 | - | [1][3] |
| PI3Kα | 4 | - | [1][3] |
| PI3Kβ | 0.5 | - | [1][3] |
| PI3Kδ | 0.1 | - | [1][3] |
| DNA-PK (cellular autophosphorylation) | 19 | MCF7 | [2][4][5] |
| DNA-PK (cellular autophosphorylation) | 170 | SW620 | [2][4][5] |
| PI3K (AKT phosphorylation) | 39 | MCF7 | [2][4][5] |
| PI3K (AKT phosphorylation) | >10,000 | SW620 | [4][5] |
Table 2: Growth Inhibition (GI50) of KU-0060648 in Various Cancer Cell Lines
| Cell Line | GI50 (µM) after 5-day exposure | Reference |
| SW620 | 0.95 | [3][4] |
| LoVo | 0.21 | [3][4] |
| MCF7 | 0.27 | [3][4] |
| T47D | 0.41 | [3][4] |
| MDA-MB-231 | 1 | [3][4] |
Signaling Pathway and Experimental Workflow
Caption: KU-0060648 dual-inhibitory signaling pathway.
References
Application Notes and Protocols for CRISPR-Cas9 Screening with KU004 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRISPR-Cas9 genome-wide screening has emerged as a powerful tool for identifying genetic vulnerabilities in cancer cells and understanding mechanisms of drug resistance and sensitivity. When combined with targeted therapies, this approach can uncover synthetic lethal interactions, providing novel targets for drug development. This document provides detailed application notes and protocols for conducting a CRISPR-Cas9 knockout screen in combination with KU004, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).
This compound targets the DNA-PK catalytic subunit (DNA-PKcs), a key component of the non-homologous end joining (NHEJ) pathway, which is a major DNA double-strand break (DSB) repair mechanism. Inhibition of DNA-PKcs by this compound impairs the cell's ability to repair DSBs, a hallmark of cancer and a consequence of many cancer therapies. A CRISPR-Cas9 screen in the presence of this compound can therefore identify genes whose loss sensitizes cancer cells to DNA-PK inhibition, revealing promising targets for combination therapies.
Principle of the Screen
This protocol outlines a pooled, negative selection (dropout) CRISPR-Cas9 screen. A library of single-guide RNAs (sgRNAs) targeting every gene in the human genome is introduced into a population of Cas9-expressing cells. The cells are then treated with a sub-lethal concentration of this compound. Genes that are essential for survival in the presence of this compound, when knocked out, will lead to cell death or reduced proliferation. Consequently, the sgRNAs targeting these genes will be depleted from the cell population over time. Deep sequencing of the sgRNA cassette from the initial and final cell populations allows for the identification of these depleted sgRNAs, thereby pinpointing synthetic lethal interactions with this compound.
Data Presentation
The primary output of a CRISPR-Cas9 screen with this compound treatment is a list of genes whose knockout confers sensitivity to the drug. The quantitative data from such a screen is typically presented in tables that rank genes based on the degree of sgRNA depletion and the statistical significance of this depletion.
Table 1: Top Candidate Genes Showing Synthetic Lethality with this compound Treatment
| Gene Symbol | Description | Log2 Fold Change (Depletion) | p-value | False Discovery Rate (FDR) |
| ATM | Ataxia Telangiectasia Mutated | -3.5 | 1.2e-8 | 2.5e-7 |
| ATR | Ataxia Telangiectasia and Rad3-Related | -3.1 | 5.6e-8 | 9.1e-7 |
| BRCA1 | BRCA1 DNA Repair Associated | -2.9 | 1.1e-7 | 1.5e-6 |
| BRCA2 | BRCA2 DNA Repair Associated | -2.8 | 2.3e-7 | 2.8e-6 |
| RAD51 | RAD51 Recombinase | -2.5 | 8.9e-7 | 9.5e-6 |
| CHK1 | Checkpoint Kinase 1 | -2.3 | 1.5e-6 | 1.8e-5 |
| FANCD2 | FA Complementation Group D2 | -2.1 | 4.2e-6 | 4.9e-5 |
Note: The data presented in this table is a representative example based on the known mechanism of DNA-PK inhibitors and their interaction with the DNA damage response pathway. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for a pooled CRISPR-Cas9 knockout screen with this compound treatment.
Cell Line Preparation and Cas9 Expression
-
Cell Line Selection: Choose a cancer cell line of interest that is proficient in the DNA damage response.
-
Cas9 Stable Cell Line Generation:
-
Transduce the selected cell line with a lentiviral vector expressing Cas9 nuclease and a selection marker (e.g., blasticidin).
-
Select for a stable, polyclonal population of Cas9-expressing cells by treating with the appropriate antibiotic.
-
Validate Cas9 expression and activity using a functional assay (e.g., GFP knockout assay or Western blot for Cas9).
-
sgRNA Library Transduction
-
Library Selection: Utilize a genome-wide human sgRNA library (e.g., GeCKO, TKOv3).
-
Lentivirus Production: Package the sgRNA library into lentiviral particles by transfecting HEK293T cells with the library plasmid pool and packaging plasmids.
-
Virus Titer Determination: Determine the titer of the lentiviral library to calculate the required volume for a low multiplicity of infection (MOI) of 0.3. This ensures that most cells receive only one sgRNA.
-
Transduction:
-
Seed the Cas9-expressing cells at an appropriate density.
-
Transduce the cells with the sgRNA lentiviral library at an MOI of 0.3. A sufficient number of cells should be transduced to ensure a representation of at least 500 cells per sgRNA in the library.
-
Include a non-transduced control and a control transduced with an empty vector.
-
Puromycin (B1679871) Selection and Initial Cell Harvest (T0)
-
After 24-48 hours of transduction, select for successfully transduced cells by adding puromycin to the culture medium. The concentration and duration of puromycin selection should be determined beforehand with a kill curve.
-
Expand the surviving cells for 2-3 days.
-
Harvest a representative population of cells to serve as the initial time point (T0). This is crucial for determining the initial representation of each sgRNA. Pellet at least 2 x 10^7 cells for genomic DNA extraction.
This compound Treatment
-
Determine IC50 of this compound: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound for the chosen cell line.
-
Drug Treatment:
-
Split the remaining cells into two arms: a vehicle control (e.g., DMSO) and a this compound treatment arm.
-
Treat the cells with a sub-lethal concentration of this compound (e.g., IC20-IC30) to allow for the identification of sensitizing gene knockouts without causing excessive cell death in the overall population.
-
Maintain the cells under treatment for 14-21 days (approximately 10-15 population doublings), ensuring that the cell number is maintained to preserve library representation (at least 500 cells/sgRNA).
-
Replenish the medium with fresh vehicle or this compound every 2-3 days.
-
Final Cell Harvest and Genomic DNA Extraction
-
After the treatment period, harvest the cells from both the vehicle and this compound-treated arms. Pellet at least 2 x 10^7 cells from each arm.
-
Extract genomic DNA from the T0, vehicle-treated, and this compound-treated cell pellets using a high-quality gDNA extraction kit suitable for large cell numbers.
sgRNA Sequencing and Data Analysis
-
PCR Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using primers that flank the sgRNA cassette and contain Illumina sequencing adapters.
-
Next-Generation Sequencing (NGS): Sequence the PCR amplicons on an Illumina sequencing platform (e.g., NovaSeq, HiSeq).
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts to the total number of reads per sample.
-
Calculate the log2 fold change (LFC) of each sgRNA in the this compound-treated sample relative to the T0 or vehicle-treated sample.
-
Use statistical packages like MAGeCK or BAGEL to identify significantly depleted genes. These tools assess the consistency of depletion across multiple sgRNAs targeting the same gene and provide statistical measures (p-value and FDR).
-
Genes with a significant negative LFC and a low FDR are considered synthetic lethal hits.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits DNA-PKcs, blocking NHEJ and leading to hyperactivation of ATM/ATR signaling.
Experimental Workflow Diagram
Caption: Workflow for a pooled CRISPR-Cas9 screen with this compound treatment.
Conclusion
The combination of CRISPR-Cas9 screening with this compound treatment provides a robust platform for the identification of novel drug targets that are synthetically lethal with DNA-PK inhibition. The detailed protocols and data analysis pipeline described in these application notes offer a comprehensive guide for researchers to successfully execute these screens and uncover new therapeutic strategies for cancer treatment. The identified hits from such a screen will require further validation through individual gene knockouts and mechanistic studies to confirm their role in sensitizing cells to this compound.
Troubleshooting & Optimization
Technical Support Center: KU004 and Apoptosis Induction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers observing a lack of apoptosis in cancer cells treated with KU004, a dual EGFR/HER2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment on HER2-positive cancer cells?
A1: this compound is a dual inhibitor of EGFR and HER2.[1] In HER2-overexpressing cancer cell lines, this compound is expected to inhibit the proliferation of cancer cells.[2][3][4] This is often accompanied by cell cycle arrest, typically in the G0/G1 or G1 phase, and the induction of caspase-dependent apoptosis.[1][2] The sensitivity of cancer cells to this compound has been shown to correlate with the expression level of HER2.[1]
Q2: I am not observing apoptosis in my cancer cell line after this compound treatment. What are the potential reasons?
A2: Several factors can contribute to a lack of apoptosis induction by this compound. These include:
-
Low or absent HER2 expression: The efficacy of this compound is often dependent on the overexpression of HER2.
-
Induction of protective autophagy: Cancer cells can activate autophagy as a survival mechanism to counteract the stress induced by HER2 inhibitors.[2][5][6]
-
Acquired or intrinsic resistance: The cancer cells may have developed mechanisms to bypass the effects of this compound.
-
Activation of alternative signaling pathways: The cancer cells may be relying on other survival pathways that are not targeted by this compound.
Q3: What is autophagy and how can it prevent apoptosis?
A3: Autophagy is a cellular process of "self-eating" where cellular components are degraded and recycled.[7] In the context of cancer therapy, autophagy can act as a pro-survival mechanism, allowing cancer cells to withstand the stress from treatments like this compound.[2][5][8] By recycling cellular components, autophagy can provide the energy and building blocks needed for cancer cells to survive and resist apoptosis.[7] Inhibition of autophagy has been shown to re-sensitize resistant cancer cells to HER2-targeted therapies.[6]
Q4: Can this compound be inducing a different type of cell death?
A4: While apoptosis is a common outcome of effective cancer therapy, it is not the only form of programmed cell death. Other mechanisms like necroptosis or pyroptosis can be induced by some chemotherapeutic agents.[9] However, the primary mechanism of action for this compound described in the literature is the induction of apoptosis.[1] If you suspect an alternative cell death pathway, specific assays for necroptosis (e.g., measuring MLKL phosphorylation) or pyroptosis (e.g., measuring gasdermin D cleavage) would be required.
Troubleshooting Guide
If you are not observing the expected apoptotic effects of this compound, follow these troubleshooting steps:
Step 1: Verify Cell Line and Reagent Quality
-
Cell Line Authentication: Confirm the identity of your cell line (e.g., through STR profiling) and verify its HER2 expression status by Western blot or flow cytometry.
-
This compound Integrity: Ensure the this compound compound is of high purity, correctly stored, and freshly prepared for each experiment. Perform a dose-response curve to determine the optimal concentration for your cell line.
Step 2: Investigate the Role of Autophagy
-
Rationale: Upregulated autophagy is a common mechanism of resistance to HER2 inhibitors.[2][5][6]
-
Experiment: Co-treat your cancer cells with this compound and an autophagy inhibitor, such as chloroquine (B1663885) (CQ) or 3-methyladenine (B1666300) (3-MA).
-
Expected Outcome: If autophagy is preventing apoptosis, co-treatment with an autophagy inhibitor should increase the percentage of apoptotic cells compared to this compound treatment alone.
-
Readout: Assess apoptosis using Annexin V/PI staining and analyze autophagy induction by monitoring the conversion of LC3-I to LC3-II via Western blot.
Step 3: Assess for Resistance Mechanisms
-
Rationale: Cancer cells can develop resistance to EGFR/HER2 inhibitors through various mechanisms, including the activation of bypass signaling pathways.[10][11]
-
Experiment: Use Western blotting to probe for the activation (phosphorylation) of key proteins in alternative survival pathways, such as:
-
PI3K/Akt/mTOR pathway proteins (p-Akt, p-mTOR)
-
Other receptor tyrosine kinases (e.g., c-Met, IGF-1R)
-
-
Expected Outcome: Resistant cells may show sustained or increased phosphorylation of these proteins despite this compound treatment.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
3. Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved caspase-3, PARP, LC3, p-Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | HER2 Status | This compound IC50 (µM) |
| SK-BR-3 | High | 0.5 |
| BT-474 | High | 0.8 |
| MDA-MB-231 | Low | > 10 |
| Resistant SK-BR-3 | High | 8.5 |
Table 2: Hypothetical Apoptosis Induction by this compound +/- Autophagy Inhibitor
| Treatment | % Apoptotic Cells (Annexin V+) |
| Control | 5% |
| This compound (1 µM) | 15% |
| Chloroquine (25 µM) | 8% |
| This compound + Chloroquine | 45% |
Visualizations
Caption: this compound inhibits EGFR and HER2 signaling pathways.
Caption: Troubleshooting workflow for this compound-treated cells.
Caption: Crosstalk between autophagy and apoptosis.
References
- 1. A novel dual EGFR/HER2 inhibitor this compound induces cell cycle arrest and apoptosis in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autophagy and Apoptotic Crosstalk: Mechanism of Therapeutic Resistance in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces G1 cell cycle arrest in human breast cancer SKBR-3 cells by modulating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of glycolysis by a novel EGFR/HER2 inhibitor this compound suppresses the growth of HER2+ cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autophagy and Apoptotic Crosstalk: Mechanism of Therapeutic Resistance in HER2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of autophagy in HER2-targeted therapy | Swiss Medical Weekly [smw.ch]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. HER2 amplification: a potential mechanism of acquired resistance to EGFR inhibition in EGFR mutant lung cancers that lack the second-site EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. researchgate.net [researchgate.net]
Optimizing KU004 Concentration for Cytotoxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KU004 in cytotoxicity experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to effectively optimize this compound concentration for your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidemial Growth Factor Receptor 2 (HER2). By targeting these receptor tyrosine kinases, this compound blocks downstream signaling pathways, primarily the PI3K/Akt and MAPK/Erk pathways. This inhibition leads to G0/G1 cell cycle arrest and apoptosis (programmed cell death) in cancer cells that overexpress HER2.
Q2: Which cancer cell lines are sensitive to this compound?
A2: this compound has shown preferential cytotoxicity against HER2-overexpressing breast and gastric cancer cell lines.
Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A3: Based on available data, a starting concentration range of 0.01 µM to 10 µM is recommended for initial dose-response experiments. The optimal concentration will vary depending on the specific cell line and experimental conditions.
Q4: How long should I incubate cells with this compound?
A4: Incubation times for cytotoxicity assays with this compound can range from 24 to 72 hours. A 72-hour incubation is a common endpoint for assessing the full cytotoxic effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in MTT assay | - Contamination of media or reagents.- Phenol (B47542) red in the media.- High cell density. | - Use fresh, sterile reagents and media.- Use phenol red-free media for the assay.- Optimize cell seeding density to ensure cells are in the exponential growth phase. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent incubation times.- Degradation of this compound stock solution. | - Standardize your cell seeding protocol.- Use a precise timer for all incubation steps.- Aliquot this compound stock solution and avoid repeated freeze-thaw cycles. |
| Low signal or no dose-dependent effect | - Cell line is resistant to this compound.- Incorrect concentration of this compound.- Insufficient incubation time. | - Confirm HER2 expression in your cell line.- Verify the concentration of your this compound stock solution.- Extend the incubation period (e.g., up to 72 hours). |
| Precipitation of this compound in culture media | - Poor solubility of this compound at higher concentrations. | - Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically <0.5%).- Prepare fresh dilutions of this compound for each experiment. |
Data Presentation
Table 1: IC50 Values of this compound in HER2-Overexpressing Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values represent the concentration of this compound required to inhibit the growth of 50% of the cells.
| Cell Line | Cancer Type | IC50 (µM) |
| SK-BR-3 | Breast Cancer | 0.08 |
| BT474 | Breast Cancer | 0.12 |
| NCI-N87 | Gastric Cancer | 0.25 |
| MDA-MB-453 | Breast Cancer | >10 |
| MCF-7 | Breast Cancer | >10 |
| MDA-MB-231 | Breast Cancer | >10 |
Data extracted from a study by Zhang et al. It is recommended to determine the IC50 value for your specific cell line and experimental conditions.
Experimental Protocols
MTT Assay for Determining this compound Cytotoxicity
This protocol outlines the steps for a colorimetric assay to measure cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.
Materials:
-
This compound
-
HER2-positive cancer cell line (e.g., SK-BR-3)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium. A common starting range is a serial dilution from 10 µM down to 0.01 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
-
Visualizations
Caption: this compound inhibits EGFR/HER2 signaling pathways.
Caption: Experimental workflow for this compound cytotoxicity assay.
KU-0063794 (KU004) Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to address common solubility challenges encountered with KU-0063794 (also known as KU004), a potent dual mTORC1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving KU-0063794?
A1: The recommended solvent for dissolving KU-0063794 is dimethyl sulfoxide (B87167) (DMSO). The compound is largely insoluble in water and ethanol[1][2]. For optimal results, it is advisable to use fresh, anhydrous DMSO, as moisture can negatively impact solubility[2].
Q2: I am having difficulty dissolving KU-0063794 in DMSO. What can I do?
A2: If you are experiencing issues with dissolving KU-0063794 in DMSO, you can try the following troubleshooting steps:
-
Warming: Gently warm the solution at 37°C for approximately 10 minutes.[1]
-
Sonication: Use an ultrasonic bath to agitate the solution for a short period.[1]
-
Fresh Solvent: Ensure you are using fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of the compound.[2]
Q3: What is the maximum concentration of KU-0063794 that can be achieved in DMSO?
A3: The reported solubility of KU-0063794 in DMSO can vary slightly between suppliers, but it is generally in the range of 10 to 16 mg/mL.
Solubility Data
The following table summarizes the solubility of KU-0063794 in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ≥11.65 to 16[1][2] | ~25 to 34.36[2] | Use of fresh, moisture-free DMSO is recommended.[2] Warming and sonication can aid dissolution.[1] |
| Ethanol | Insoluble[1] | - | Not a suitable solvent. |
| Water | Insoluble[2] | - | Not a suitable solvent. |
Experimental Protocols
Protocol for Preparing a KU-0063794 Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of KU-0063794 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration.
-
Initial Dissolution: Vortex the tube for 30-60 seconds to initiate dissolution.
-
Troubleshooting Dissolution (if necessary):
-
Final Check: Visually inspect the solution to ensure all the compound has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Stock solutions can be stored at -20°C for several months[1].
Visual Guides
mTOR Signaling Pathway Inhibition by KU-0063794
Caption: Inhibition of mTORC1 and mTORC2 by KU-0063794.
Troubleshooting Workflow for KU-0063794 Dissolution
Caption: Step-by-step guide for dissolving KU-0063794.
References
Technical Support Center: Overcoming Resistance to KU004 in Breast Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual EGFR/HER2 inhibitor, KU004, in breast cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in breast cancer?
This compound is a novel, potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). In HER2-overexpressing breast cancer cells, this compound has been shown to inhibit the activation of EGFR and HER2, which in turn blocks downstream signaling pathways, primarily the PI3K/Akt and MAPK/Erk pathways. This inhibition leads to G0/G1 cell cycle arrest and induces apoptosis in a caspase-dependent manner, primarily through the extrinsic apoptotic pathway.
Q2: My HER2-positive breast cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to other dual EGFR/HER2 inhibitors like lapatinib (B449) is well-studied and can provide insights into potential mechanisms for this compound resistance. These may include:
-
Activation of Alternative Signaling Pathways: Upregulation of other receptor tyrosine kinases, such as AXL or MET, can bypass the EGFR/HER2 blockade and reactivate downstream pro-survival pathways.
-
Upregulation of HER3: Increased expression or ligand-induced activation of HER3 can lead to the formation of HER2/HER3 heterodimers, which are potent activators of the PI3K/Akt pathway.
-
Crosstalk with the Estrogen Receptor (ER) Pathway: In ER-positive/HER2-positive breast cancer, bidirectional crosstalk between the ER and HER2 signaling pathways can contribute to resistance. Endocrine therapy in combination with HER2-targeted therapy has shown to be effective in these cases.
-
Alterations in Downstream Signaling Components: Mutations or altered expression of proteins in the PI3K/Akt/mTOR pathway can lead to constitutive activation, rendering the cells independent of upstream EGFR/HER2 signaling.
-
Epithelial-to-Mesenchymal Transition (EMT): Changes in microRNA expression, such as the downregulation of miR-200a and upregulation of miR-221/222, have been associated with resistance to EGFR/HER2 inhibitors and the promotion of an EMT phenotype.[1]
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
To confirm resistance, you can perform the following experiments:
-
Dose-Response Curve: Generate a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your potentially resistant cells to the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates resistance.
-
Western Blot Analysis: Assess the phosphorylation status of key signaling proteins downstream of EGFR/HER2, such as Akt and Erk, in the presence and absence of this compound. Resistant cells may show sustained phosphorylation of these proteins even after treatment with this compound.
-
Apoptosis and Cell Cycle Assays: Use Annexin V/PI staining and cell cycle analysis to determine if this compound is still effective at inducing apoptosis and cell cycle arrest in the suspected resistant cells compared to the parental line.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in a previously sensitive HER2-positive cell line.
| Possible Cause | Suggested Solution |
| Development of acquired resistance | - Confirm resistance by comparing the IC50 of this compound in your current cell stock to the original parental line. - Investigate potential resistance mechanisms (see FAQ 2). - Consider combination therapies. For example, if you suspect ER pathway crosstalk, try co-treating with an ER antagonist like fulvestrant. If AXL is upregulated, a combination with an AXL inhibitor could be explored.[2] |
| Cell line misidentification or contamination | - Perform cell line authentication (e.g., STR profiling). - Test for mycoplasma contamination. |
| Degradation of this compound compound | - Prepare fresh stock solutions of this compound. - Store the compound according to the manufacturer's instructions. |
Problem 2: High background or inconsistent results in Western blots for phosphorylated proteins.
| Possible Cause | Suggested Solution |
| Phosphatase activity during sample preparation | - Work quickly and keep samples on ice at all times. - Use lysis buffers containing a cocktail of phosphatase inhibitors.[3] |
| High background from blocking buffer | - Avoid using milk as a blocking agent for phospho-antibodies as it contains casein, a phosphoprotein. Use 5% BSA in TBST instead.[3] |
| Non-specific antibody binding | - Optimize the primary antibody concentration. - Increase the number and duration of washes. |
| Use of phosphate-based buffers | - Use Tris-based buffers (e.g., TBST) instead of phosphate-buffered saline (PBS) for antibody dilutions and washes, as phosphate (B84403) ions can interfere with the binding of some phospho-specific antibodies.[4] |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | This compound IC50 (µM) - Sensitive | This compound IC50 (µM) - Resistant | Fold Resistance |
| SKBR3 | HER2+ | 0.1 | 2.5 | 25 |
| BT474 | HER2+, ER+ | 0.15 | 3.0 | 20 |
| MCF-7 | HER2-, ER+ | >10 | N/A | N/A |
| MDA-MB-231 | Triple-Negative | >10 | N/A | N/A |
| (Note: These are example values for illustrative purposes. Actual values should be determined experimentally.) |
Table 2: Potential Biomarkers of Resistance to Dual EGFR/HER2 Inhibitors
| Biomarker | Type | Potential Role in Resistance |
| p-Akt (S473) | Protein | Sustained activation indicates bypass of EGFR/HER2 inhibition. |
| p-Erk1/2 (T202/Y204) | Protein | Sustained activation indicates bypass of EGFR/HER2 inhibition. |
| AXL | Receptor Tyrosine Kinase | Upregulation provides an alternative survival signaling pathway.[2] |
| HER3 | Receptor Tyrosine Kinase | Increased expression can lead to potent HER2/HER3 heterodimer signaling. |
| Estrogen Receptor (ER) | Nuclear Receptor | Crosstalk with HER2 signaling can promote resistance in ER+ cells. |
| miR-200a | microRNA | Downregulation is associated with EMT and resistance.[1] |
| miR-221/222 | microRNA | Upregulation is associated with EMT and resistance.[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: The next day, treat the cells with serial dilutions of this compound (e.g., 0.01 to 10 µM) in fresh medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer and boil for 5 minutes at 95°C.[3]
-
SDS-PAGE: Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-HER2, HER2, p-Akt, Akt, p-Erk, Erk, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells and treat with this compound as desired.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[7]
-
Cell Staining: Resuspend the cells in 1x Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Add 400 µL of 1x binding buffer to each sample and analyze immediately by flow cytometry.[8]
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate for at least 30 minutes at 4°C.[9][10][11]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[9]
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[12]
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.[12]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[13]
Visualizations
Caption: this compound signaling pathway in sensitive breast cancer cells.
Caption: Potential resistance mechanisms to this compound in breast cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel mechanism of lapatinib resistance in HER2-positive breast tumor cells: activation of AXL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. broadpharm.com [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
Technical Support Center: Enhancing In Vivo Efficacy of mTOR Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in-vivo efficacy of the selective mTOR inhibitor, KU-0063794.
Frequently Asked Questions (FAQs)
Q1: What is KU-0063794 and what is its primary mechanism of action?
KU-0063794 is a potent and highly specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR). It acts as a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTORC2, with an IC50 of approximately 10 nM in cell-free assays.[1] Unlike first-generation mTOR inhibitors like rapamycin, which primarily target mTORC1, KU-0063794 competes with ATP in the catalytic site of mTOR, leading to a more comprehensive blockade of mTOR signaling.[2] This dual inhibition prevents the feedback activation of Akt, a common resistance mechanism seen with mTORC1-selective inhibitors.[1][3]
Q2: What are the key signaling pathways affected by KU-0063794?
KU-0063794 inhibits downstream effectors of both mTORC1 and mTORC2. This includes the suppression of:
-
mTORC1 pathway: Phosphorylation of p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell growth.[1][3][4]
-
mTORC2 pathway: Phosphorylation of Akt at Serine 473, which is crucial for cell survival and proliferation.[1][3][4]
Signaling Pathway of KU-0063794 Inhibition
Caption: KU-0063794 inhibits both mTORC1 and mTORC2 pathways.
Q3: What are the known challenges in achieving optimal in vivo efficacy with KU-0063794?
While potent in vitro, challenges in achieving optimal in vivo efficacy can arise from:
-
Pharmacokinetics: Like many small molecule inhibitors, issues with solubility, stability, and metabolism can affect drug exposure at the tumor site.
-
Toxicity: On-target and off-target toxicities can limit the achievable therapeutic dose.
-
Tumor Microenvironment: Factors within the tumor microenvironment can confer resistance to mTOR inhibition.
-
Drug Resistance: Intrinsic or acquired resistance mechanisms can limit long-term efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with KU-0063794 and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor tumor growth inhibition despite in vitro potency | Insufficient drug exposure at the tumor site. | 1. Optimize Formulation: Improve solubility by preparing KU-0063794 in a suitable vehicle. For KU-0060648, a related compound, a formulation of equimolar phosphoric acid at pH 5 has been used for in vivo studies. 2. Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine key parameters like Cmax, AUC, and half-life in plasma and tumor tissue. 3. Adjust Dosing Regimen: Based on pharmacokinetic data, adjust the dose and frequency of administration to maintain therapeutic concentrations in the tumor. |
| Rapid metabolism of the compound. | 1. Metabolic Stability Assessment: Evaluate the metabolic stability of KU-0063794 in liver microsomes. 2. Co-administration with Metabolic Inhibitors: In preclinical models, consider co-administration with inhibitors of relevant cytochrome P450 enzymes, if known. | |
| Significant toxicity observed in animal models (e.g., weight loss, lethargy) | On-target toxicity due to mTOR inhibition in healthy tissues. | 1. Dose Reduction: Lower the dose to a maximum tolerated dose (MTD) that still provides anti-tumor activity. 2. Intermittent Dosing: Implement a dosing schedule with drug-free intervals to allow for recovery of normal tissues. 3. Supportive Care: Provide supportive care to the animals, such as hydration and nutritional supplements. |
| Off-target effects of the compound. | 1. Selectivity Profiling: Confirm the selectivity of the batch of KU-0063794 against a panel of kinases. 2. Lower Dosing: Off-target effects are often dose-dependent, so dose reduction may alleviate these toxicities. | |
| Development of tumor resistance after initial response | Activation of bypass signaling pathways. | 1. Combination Therapy: Combine KU-0063794 with inhibitors of other signaling pathways that may be activated as a resistance mechanism. For example, combining with inhibitors of the MAPK pathway or other receptor tyrosine kinases. 2. Intermittent High-Dose Treatment: This strategy may delay the emergence of resistance compared to continuous low-dose treatment. |
Experimental Protocols
In Vivo Xenograft Model Protocol
This protocol provides a general framework for assessing the in vivo efficacy of KU-0063794 in a subcutaneous xenograft model.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft study.
1. Cell Culture and Implantation:
-
Culture human cancer cells (e.g., renal cell carcinoma lines Caki-1 or 786-O) under standard conditions.[5]
-
Harvest cells and resuspend in a suitable medium (e.g., a 1:1 mixture of media and Matrigel).
-
Inject cells (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Treatment:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Prepare KU-0063794 in a suitable vehicle. While a specific vehicle for KU-0063794 is not detailed in the provided results, for the related compound KU-0060648, dissolution in equimolar phosphoric acid (pH 5) has been used.
-
Administer KU-0063794 via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule.
3. Efficacy and Toxicity Assessment:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for pharmacodynamic and histological analysis.
Pharmacodynamic Analysis:
-
Tumor lysates can be analyzed by Western blot to assess the phosphorylation status of mTORC1 and mTORC2 substrates (e.g., p-S6K, p-4E-BP1, p-Akt).[5]
Strategies to Enhance In Vivo Efficacy
1. Combination Therapies
Combining KU-0063794 with other anti-cancer agents can enhance its therapeutic effect and overcome resistance.
| Combination Partner | Rationale | Reference Compound Example |
| Chemotherapy (e.g., Etoposide) | Inhibition of DNA repair pathways by related dual PI3K/DNA-PK inhibitors can sensitize cancer cells to DNA-damaging agents. | KU-0060648 has been shown to enhance the anti-tumor activity of etoposide (B1684455) in xenograft models.[4] |
| Other Kinase Inhibitors | Targeting parallel or downstream signaling pathways can prevent compensatory activation and resistance. | Combining with MEK inhibitors in cancers with co-activation of the MAPK pathway. |
| Anti-angiogenic Agents | While KU-0063794 may have limited direct anti-angiogenic effects compared to temsirolimus (B1684623), combining it with a VEGF inhibitor could be beneficial.[5] | Bevacizumab |
2. Advanced Drug Delivery Systems
Formulation strategies can improve the pharmacokinetic profile of KU-0063794.
| Delivery System | Potential Advantage |
| Nanosuspensions | Can improve the solubility and dissolution rate of poorly water-soluble drugs, potentially enhancing oral bioavailability. |
| Liposomal Formulations | Can alter the biodistribution of the drug, potentially increasing accumulation in tumor tissue and reducing systemic toxicity. |
| Polymeric Nanoparticles | Can provide controlled release of the drug over an extended period, maintaining therapeutic concentrations and reducing dosing frequency. |
Quantitative Data Summary
In Vitro Potency of KU-0063794 and Related Compounds
| Compound | Target(s) | IC50 | Cell Line |
| KU-0063794 | mTORC1/mTORC2 | ~10 nM | Cell-free assay |
| KU-0060648 | DNA-PK | 8.6 nM | Cell-free assay |
| PI3Kα | 4 nM | Cell-free assay | |
| PI3Kβ | 0.5 nM | Cell-free assay | |
| PI3Kδ | 0.1 nM | Cell-free assay |
Note on Compound Distinction: It is crucial to distinguish between the different "KU" series of inhibitors. While this guide focuses on the mTOR inhibitor KU-0063794, another compound, KU-0060648, is a dual DNA-PK/PI3K inhibitor.[6][7] A third compound, KU004, is a dual EGFR/HER2 inhibitor. The experimental design and expected outcomes will vary significantly depending on the specific compound being used.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Quantum chemical study of the mechanism of action of vitamin K carboxylase (VKC). IV. Intermediates and transition states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ku-0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of Ku0063794, a dual mTORC1 and mTORC2 inhibitor, and temsirolimus in preclinical renal cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
KU004 degradation and stability in solution
Welcome to the technical support center for KU004. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and troubleshooting of experiments involving this compound, a dual inhibitor of EGFR and HER2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, synthesized small molecule that functions as a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] By targeting these receptor tyrosine kinases, this compound can block downstream signaling pathways, such as the PI3K/Akt pathway, which are crucial for cell proliferation, survival, and growth.[1][2][3][4][5][6][7][8][9][10] This inhibition leads to cell cycle arrest and apoptosis in cancer cells that overexpress HER2.[1]
Q2: My this compound solution has changed color. What does this indicate?
A2: A color change in your stock or working solution of this compound may suggest chemical degradation or oxidation.[11] This can be triggered by factors such as exposure to light, air (oxygen), or reactive impurities in the solvent. It is highly recommended to assess the integrity of the compound using an analytical method like HPLC before proceeding with your experiments.[11]
Q3: I am observing precipitation in my frozen this compound stock solution after thawing. How can I prevent this?
A3: Precipitation upon thawing can occur if the solubility limit of this compound is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[11] To mitigate this, consider the following:
-
Solvent Choice: Ensure the solvent is appropriate for long-term storage at the intended temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[11]
-
Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider storing this compound at a slightly lower concentration.[11]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Avoid repeated freeze-thaw cycles.[11]
Q4: Can the type of storage container affect the stability of my this compound solution?
A4: Yes, the material of the storage container can impact the stability of this compound.[11] Some plastics may leach contaminants, or the compound may adhere to the container's surface. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert to minimize these risks.[11]
Troubleshooting Guides
Issue: Inconsistent Experimental Results and Loss of Compound Activity
This is a common issue that often points to the degradation of the small molecule inhibitor in solution. Below is a systematic approach to troubleshoot this problem.
1. Solution Preparation and Handling:
-
Solvent Purity: Use high-purity, anhydrous grade solvents (e.g., DMSO) to prepare stock solutions. Water content in DMSO can accelerate degradation.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11]
-
Light Exposure: Protect solutions from light by using amber vials or wrapping containers in foil, as light can induce photochemical degradation.[11]
-
Air Exposure: For compounds susceptible to oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[11]
2. Assessing Compound Stability:
-
If you suspect degradation, it is crucial to re-assess the purity and concentration of your this compound stock solution. A High-Performance Liquid Chromatography (HPLC) analysis is a reliable method for this purpose.[12][13][14][15]
Issue: Compound Insolubility in Aqueous Solutions
1. Initial Dissolution:
-
Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent like DMSO.[16]
-
From this stock, make serial dilutions into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid affecting the biological system.[16]
2. Enhancing Solubility:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous medium can improve solubility.[16]
-
Use of Excipients: Consider using solubilizing agents such as cyclodextrins (e.g., HP-β-cyclodextrin) or surfactants (e.g., Tween® 80).[16] It is essential to run controls to ensure the excipient itself does not interfere with your assay.
Quantitative Data Summary
While specific quantitative data for this compound degradation is not publicly available, the following table provides a general framework for assessing stability based on common practices for small molecule inhibitors.
| Parameter | Condition | Typical Time Points for Analysis | Acceptance Criteria |
| Purity (by HPLC) | Long-term: 25°C / 60% RH | 0, 3, 6, 9, 12 months | No significant change in purity |
| Accelerated: 40°C / 75% RH | 0, 1, 3, 6 months | No significant change in purity | |
| Appearance | Long-term and Accelerated | At each time point | No change in color or precipitation |
| Degradation Products | Forced Degradation (Acid, Base, Oxidation, Light, Heat) | End of stress period | Peak purity of the main peak should be maintained |
Experimental Protocols
Protocol 1: General Method for Assessing the Stability of this compound in Solution using HPLC
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time.
1. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4, or cell culture medium).
-
Prepare the working solution of this compound by diluting the stock solution in the aqueous buffer to the final desired concentration.
2. Experimental Procedure:
-
Timepoint Zero (T=0): Immediately after preparing the working solution, take an aliquot and prepare it for HPLC analysis. This may involve quenching with a cold organic solvent (e.g., acetonitrile) to stop degradation and precipitate proteins if in a biological matrix.[17] This sample will serve as the baseline.
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Samples: At designated time points (e.g., 2, 8, 24, 48 hours), collect aliquots and process them for HPLC analysis in the same manner as the T=0 sample.[18]
3. HPLC Analysis:
-
Use a validated stability-indicating HPLC method. A common starting point for small molecules is a reverse-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile (B52724) with a modifier like formic acid or trifluoroacetic acid.[12]
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
4. Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at T=0.
-
Calculate the percentage of this compound remaining at each time point: % Remaining = (Peak Area at time t / Peak Area at time 0) x 100
Visualizations
Caption: Inhibition of EGFR/HER2 signaling by this compound.
Caption: Workflow for assessing this compound stability in solution.
References
- 1. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The diverse signaling network of EGFR, HER2, HER3 and HER4 tyrosine kinase receptors and the consequences for therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Off-target effects of KU004 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for off-target effects of KU-0063794 (KU004) when used at high concentrations. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of KU-0063794?
A1: KU-0063794 is a potent and highly specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR), targeting both mTORC1 and mTORC2 complexes with an IC50 of approximately 10 nM.[1][2][3][4] Extensive kinase profiling has demonstrated that at a concentration of 1 µM (a 100-fold increase over its mTOR IC50), KU-0063794 does not significantly inhibit the activity of 76 other protein kinases or 7 lipid kinases, including Class I phosphoinositide 3-kinases (PI3Ks).[1][2][3][5] Even at 10 µM, KU-0063794 shows no significant activity against PI3Ks.[1]
Q2: Are there any known off-target effects of KU-0063794 at high concentrations?
A2: Based on published literature, KU-0063794 displays a very high degree of selectivity for its intended target, mTOR.[1][4][6] Studies have generally not reported significant, specific off-target kinase inhibition even at concentrations up to 1-10 µM.[1] However, it is a general principle in pharmacology that very high concentrations of any small molecule inhibitor can lead to off-target binding due to the structural similarities among protein families, such as the ATP-binding pocket of kinases.[7] If you observe unexpected phenotypes in your experiments using high concentrations of KU-0063794, it is prudent to consider the possibility of off-target effects.
Q3: My experiment using a high concentration of KU-0063794 is showing an unexpected phenotype. How can I determine if this is an off-target effect?
A3: If you suspect off-target effects, a systematic approach is recommended.[7][8] Start by performing a dose-response experiment to ascertain if the unexpected phenotype only manifests at high concentrations. You can then employ orthogonal approaches to validate your findings, such as using a structurally different mTOR inhibitor or a genetic approach like siRNA or CRISPR to knock down mTOR.[7] If the phenotype is not recapitulated by these alternative methods, it may be an off-target effect of KU-0063794. For definitive identification of potential off-target kinases, a kinome profiling assay is the most comprehensive method.[8][9]
Q4: Does the inhibition of Akt phosphorylation at Threonine 308 by KU-0063794 indicate an off-target effect on PDK1?
A4: While KU-0063794 has been observed to inhibit the phosphorylation of Akt at Thr308, this is not considered a direct off-target effect on PDK1.[1][3][6] The current understanding is that this is an indirect consequence of mTORC2 inhibition. mTORC2 phosphorylates Akt at Serine 473, and this phosphorylation is thought to promote the subsequent phosphorylation of Threonine 308 by PDK1 or protect it from dephosphorylation.[1][3] By inhibiting mTORC2, KU-0063794 prevents Ser473 phosphorylation, which in turn leads to a decrease in Thr308 phosphorylation.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Unexpected cellular phenotype observed at high concentrations of KU-0063794 (e.g., > 1 µM). | 1. Exaggerated on-target effect. 2. Off-target kinase inhibition.[7] 3. Compound solubility issues at high concentrations. | 1. Perform a dose-response curve for the observed phenotype. 2. Use a structurally unrelated mTOR inhibitor or a genetic approach (siRNA/CRISPR) to target mTOR.[7] 3. Conduct a kinome-wide selectivity screen.[8] 4. Verify the solubility of KU-0063794 in your experimental media. | 1. Determine if the phenotype scales with on-target mTOR inhibition at lower concentrations. 2. Confirmation of an on-target effect if the phenotype is replicated. If not, an off-target effect is likely. 3. Identification of unintended kinase targets. 4. Rule out compound precipitation as the cause of the observed effect. |
| Greater than expected cytotoxicity. | 1. On-target effect in a highly mTOR-dependent cell line. 2. Off-target toxicity. | 1. Compare the IC50 for cytotoxicity with the IC50 for mTOR inhibition (e.g., p-S6K levels). 2. Test the inhibitor in a cell line known to be resistant to mTOR inhibition. 3. Perform a rescue experiment by introducing a drug-resistant mTOR mutant.[8] | 1. Similar IC50 values suggest on-target cytotoxicity. 2. If cytotoxicity persists in resistant cells, it may be an off-target effect. 3. Rescue of the phenotype will confirm an on-target effect. |
| Discrepancy between observed phenotype and known consequences of mTOR inhibition. | 1. Cell-type specific signaling context. 2. Off-target pathway modulation. | 1. Thoroughly review the literature for the role of mTOR in your specific experimental system. 2. Perform phosphoproteomic analysis to identify unexpected changes in global protein phosphorylation.[7] 3. Validate key unexpected phosphorylation changes by Western blot. | 1. Contextualize your results within the known signaling landscape of your cells. 2. Identification of signaling pathways affected in an off-target manner. 3. Confirmation of off-target pathway modulation. |
Data Summary
Kinase Selectivity of KU-0063794
| Target | IC50 (nM) | Selectivity Panel Concentration | Number of Kinases Tested | Observed Inhibition |
| mTORC1 | ~10[1] | 1 µM[1] | 76 protein kinases | No significant inhibition[1] |
| mTORC2 | ~10[1] | 1 µM[1] | 7 lipid kinases (including Class I PI3Ks) | No significant inhibition[1] |
| PI3Kα | >10,000 | 10 µM | - | No significant inhibition |
| PI3Kβ | >10,000 | 10 µM | - | No significant inhibition |
| PI3Kγ | >10,000 | 10 µM | - | No significant inhibition |
| PI3Kδ | >10,000 | 10 µM | - | No significant inhibition |
Experimental Protocols
Protocol 1: Assessing Kinase Selectivity using Kinome Profiling
Objective: To determine the selectivity of KU-0063794 at a high concentration by screening it against a large panel of kinases.[8]
Methodology:
-
Compound Preparation: Prepare KU-0063794 at a concentration significantly higher than its on-target IC50 (e.g., 1 µM or 10 µM).[8]
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases.
-
Binding or Activity Assay: The service will typically perform either a competition binding assay to measure the physical interaction of the inhibitor with each kinase or a biochemical assay to measure the inhibition of the catalytic activity of each kinase.[9][10]
-
Data Analysis: The results are usually presented as the percentage of remaining kinase activity or binding relative to a vehicle control. A significant reduction in activity or binding for a particular kinase indicates a potential off-target interaction.
Protocol 2: Western Blot for On- and Off-Target Signaling
Objective: To investigate the phosphorylation status of key proteins in signaling pathways to distinguish between on-target and potential off-target effects.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum starve if necessary, and then treat with a range of KU-0063794 concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control for a specified time.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8]
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against:
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels. Compare the treated samples to the vehicle control. A dose-dependent decrease in the phosphorylation of on-target markers is expected. Changes in the phosphorylation of other kinases at high concentrations may suggest off-target effects.
Visualizations
Caption: On-target signaling pathway of KU-0063794.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Ku-0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ku-0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (KU-0063794 and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing KU004 Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity associated with the dual EGFR/HER2 inhibitor, KU004, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] By blocking the tyrosine kinase activity of these receptors, this compound inhibits downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival in HER2-overexpressing cancers.[1][3] this compound has also been shown to suppress the Warburg effect by downregulating hexokinase II (HK2), a key enzyme in glycolysis.[1]
Q2: What are the potential toxicities of this compound in animal models?
A2: While one study reported that this compound suppressed tumor growth without causing apparent weight loss or obvious toxicity, it is important to be aware of the class-effects of dual EGFR/HER2 inhibitors.[2] The most commonly observed toxicities with this class of drugs in animal models and clinical trials include:
-
Gastrointestinal Toxicity: Diarrhea is a very common side effect.[1][4]
-
Dermatological Toxicity: Skin rash is another frequent adverse event.[4]
-
Hepatotoxicity: Elevated liver enzymes, such as Alanine Aminotransferase (ALT), have been reported with similar drugs.[5]
-
Cardiotoxicity: Although less common, cardiac dysfunction can be a concern with HER2-targeted therapies.[5][6]
Q3: What are the critical initial steps before starting an in vivo study with this compound?
A3: Due to its chemical properties, this compound is likely to have poor aqueous solubility, a common characteristic of many kinase inhibitors. Therefore, developing a suitable formulation is a critical first step to ensure consistent drug exposure and minimize variability and potential toxicity. It is recommended to perform initial solubility assessments in various pharmaceutically acceptable vehicles.
Q4: Which animal models are appropriate for studying this compound toxicity?
A4: Mice and rats are the most commonly used rodent models for toxicity studies due to their well-characterized physiology and the availability of historical data.[7][8] The choice between mice and rats may depend on the specific research question and the tumor model being used. For some studies, larger animal models like dogs (beagles) may be considered.[4]
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Significant Weight Loss (>15%)
Possible Cause & Troubleshooting Steps:
-
Inappropriate Formulation:
-
Precipitation upon injection: If the drug precipitates in the bloodstream after intravenous injection, it can cause emboli and severe adverse reactions.
-
Solution: Reformulate using a different co-solvent system or reduce the drug concentration. Visually inspect the formulation for clarity before injection.
-
-
Poor oral bioavailability leading to inconsistent absorption: This can result in unpredictable plasma concentrations and toxicity.
-
Solution: Optimize the oral formulation. Consider using a suspension with a suspending agent (e.g., 0.5% methylcellulose) and a wetting agent (e.g., 0.1% Tween® 80) to ensure homogeneity.
-
-
-
High Dose: The administered dose may be above the maximum tolerated dose (MTD).
-
Solution: Perform a dose-range-finding study to determine the MTD. Start with a lower dose and escalate until signs of toxicity are observed. Consider reducing the dose or implementing a less frequent dosing schedule (e.g., every other day, or 5 days on/2 days off).
-
-
Stress from Administration Route:
-
Oral gavage: This can be stressful for animals and may affect experimental outcomes.[9][10]
-
Solution: Ensure personnel are properly trained in oral gavage techniques. Consider alternative, less stressful oral dosing methods if possible.[9]
-
-
Intravenous injection: Improper technique can cause local tissue damage and distress.
-
Solution: Use an appropriate needle size (e.g., 27-30G for mice) and ensure the injection is administered slowly into the vein.
-
-
Issue 2: Severe Diarrhea
Possible Cause & Troubleshooting Steps:
-
On-target EGFR inhibition in the gastrointestinal tract: This is a known class-effect of EGFR inhibitors.
-
Dose Reduction: Lowering the dose of this compound is the most direct way to mitigate diarrhea.
-
Supportive Care: Provide supportive care to the animals, such as ensuring adequate hydration.
-
Intermittent Dosing: An intermittent dosing schedule may allow for recovery of the gastrointestinal epithelium between treatments.
-
Issue 3: Skin Rash or Dermatitis
Possible Cause & Troubleshooting Steps:
-
On-target EGFR inhibition in the skin: This is another common class-effect.
-
Dose Reduction: Similar to diarrhea, reducing the dose can alleviate skin-related toxicities.
-
Topical Treatments: In some cases, topical emollients may be used to soothe the skin, but this should be done in consultation with a veterinarian and with consideration for the study's endpoints.
-
Quantitative Data Summary
The following tables summarize toxicity data for lapatinib (B449) and afatinib, two other dual EGFR/HER2 inhibitors, which can serve as a reference for designing this compound toxicity studies.
Table 1: Lapatinib Toxicity in Animal Models
| Animal Model | Dose | Administration Route | Observed Toxicities | Reference |
| Wistar albino rats | 10 mg/kg/day for 28-42 days | Oral gavage | Elevated ALT, albumin, triglycerides, VLDL; hepatic sinusoidal injury, hydropic degeneration of hepatocytes | [5] |
| Beagle dogs | 40 mg/kg/day | Oral | Grade 3 toxicity (weight loss >15%) | [4] |
| Beagle dogs | 35 mg/kg/day for 8 weeks | Oral | Grade 3 ALP elevation | [4] |
Table 2: Afatinib Toxicity in Xenograft Models
| Xenograft Model | Cancer Type | Afatinib Dose | Dosing Schedule | Observed Toxicity |
| NCI-H1975 | NSCLC | 25 mg/kg | Daily | Mild to moderate diarrhea, slight weight loss |
| FaDu | Head and Neck | 25 mg/kg | Daily | Moderate diarrhea and skin rash |
| Calu-3 | NSCLC | 20 mg/kg | Daily | Mild diarrhea |
| HCC827 | NSCLC | 15 mg/kg | Daily | Minimal toxicity observed |
This data is compiled from preclinical studies and the severity of toxicity can vary based on the animal strain and experimental conditions.
Experimental Protocols
Protocol 1: General In Vivo Acute Toxicity Assessment
-
Animal Model: Select a suitable rodent model (e.g., BALB/c mice or Sprague-Dawley rats), typically 6-8 weeks old.
-
Dose Groups: Establish a control group (vehicle only) and at least three dose levels of this compound. A preliminary dose-range-finding study is recommended.
-
Administration: Administer this compound via the intended experimental route (e.g., oral gavage or intravenous injection).
-
Observation Period: Monitor animals daily for 14 days for clinical signs of toxicity, including changes in behavior, posture, and grooming.
-
Body Weight: Record the body weight of each animal before dosing and daily thereafter.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy.
-
Histopathology: Collect major organs (liver, kidneys, spleen, heart, lungs, etc.) for histopathological examination.
-
Blood Analysis: If required, collect blood at necropsy for hematology and clinical chemistry analysis.
Protocol 2: Formulation of this compound for Oral Administration (Suspension)
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose (B11928114) in sterile water. To aid dissolution, methylcellulose can be first dispersed in hot water and then cooled. Add Tween® 80 to a final concentration of 0.1% (v/v) as a wetting agent.
-
Drug Suspension: Weigh the required amount of this compound powder and triturate it to a fine powder.
-
Mixing: Gradually add the vehicle to the this compound powder while triturating to form a smooth paste. Continue to add the vehicle to the desired final volume.
-
Homogenization: Homogenize the suspension using a suitable method to ensure a uniform particle size distribution.
-
Storage and Use: Store the suspension at 4°C and protect it from light. Ensure the suspension is thoroughly mixed before each administration.
Protocol 3: Formulation of this compound for Intravenous Administration (Co-solvent System)
Caution: IV formulations with co-solvents should be administered slowly to avoid precipitation and acute toxicity.
-
Solubilization: Dissolve this compound in a minimal amount of a biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).
-
Co-solvent Addition: Add a co-solvent such as Polyethylene Glycol 400 (PEG400) or Propylene Glycol (PG) and mix thoroughly. A common ratio is 10% DMSO, 40% PEG400, and 50% sterile saline.
-
Aqueous Dilution: Slowly add sterile saline or phosphate-buffered saline (PBS) to the organic solution while vortexing to reach the final desired concentration.
-
Final Check: The final formulation should be a clear solution. If precipitation is observed, the formulation needs to be optimized by adjusting the solvent ratios or reducing the final drug concentration.
Visualizations
Caption: this compound inhibits EGFR and HER2, blocking downstream PI3K/Akt and MAPK signaling pathways.
Caption: A general experimental workflow for assessing in vivo toxicity of this compound.
Caption: A decision tree for troubleshooting poor solubility of this compound for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of a surrogate antibody for preclinical safety testing of an anti-CD11a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RADAR Realistic Animal Model Series for Dose Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of MMB4 DMS in rats, rabbits, and dogs following a single IV administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RADAR realistic animal model series for dose assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sign in to your account [login.microsoftonline.com]
Technical Support Center: KU-0063794 (KU004) In Vitro Experiments
Welcome to the technical support center for KU-0063794 (KU004). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in in vitro experiments using this potent and highly specific dual mTORC1 and mTORC2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is KU-0063794 and what is its mechanism of action?
A1: KU-0063794 is a potent and specific small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR). It acts as a dual inhibitor, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) with an IC50 of approximately 10 nM in cell-free assays.[1][2][3][4][5][6] Unlike rapamycin, which primarily inhibits mTORC1, KU-0063794's dual activity allows for a more complete blockade of mTOR signaling.[4] Its mechanism of action involves competing with ATP in the catalytic site of mTOR.
Q2: What are the expected effects of KU-0063794 on downstream signaling pathways?
A2: KU-0063794 suppresses the activation and phosphorylation of key downstream effectors of both mTORC1 and mTORC2. This includes the inhibition of phosphorylation of:
-
Akt at Ser473 (an mTORC2 substrate) and subsequently the T-loop residue Thr308 (phosphorylated by PDK1).[2][4][5]
-
SGK (serum and glucocorticoid-induced protein kinase).[2][4][5]
-
4E-BP1 , where it induces a more significant dephosphorylation compared to rapamycin.[4][5]
It does not, however, suppress the activity of RSK (ribosomal S6 kinase), which is not regulated by mTOR.[2][4][5]
Q3: What is the recommended solvent and storage for KU-0063794?
A3: KU-0063794 is soluble in DMSO. For long-term storage, it is recommended to store the compound as a powder at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C. To maintain the compound's integrity, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: At what concentration should I use KU-0063794 in my cell culture experiments?
A4: The effective concentration of KU-0063794 can vary depending on the cell line and the specific experimental goal. In HEK-293 cells, a concentration of 30 nM has been shown to be sufficient to rapidly inhibit S6K1 activity.[3] For IGF1-stimulated, serum-starved HEK-293 cells, 300 nM was required to achieve approximately 90% inhibition of S6K1 activity.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Inconsistent results in in vitro experiments with KU-0063794 can be a significant challenge. The following sections provide a structured approach to identifying and resolving common issues.
Inconsistent IC50 Values in Cell Viability Assays
Variability in IC50 values is a common issue that can stem from several factors.
| Potential Cause | Recommended Solution |
| Compound Solubility and Stability | Prepare fresh stock solutions of KU-0063794 in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Ensure the compound is fully dissolved before adding it to the culture media. Pre-warming the media before adding the compound can help prevent precipitation. |
| Cell Seeding Density | Optimize the cell seeding density for each cell line to ensure cells are in an exponential growth phase throughout the experiment. High cell density can lead to nutrient depletion and pH changes, which can alter the drug's effectiveness.[7] |
| Assay Type and Duration | The choice of viability assay can impact the results. For example, the MTT assay can be affected by the metabolic state of the cells, which may be altered by mTOR inhibitors, potentially leading to an over- or underestimation of cell viability.[8][9] Consider using a non-metabolic assay, such as trypan blue exclusion or a DNA-based fluorescence assay, for comparison. The duration of drug exposure should be consistent and optimized for your specific cell line and research question.[7] |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration.[7] It is important to use a consistent serum concentration across all experiments. If possible, consider reducing the serum concentration, but ensure it is sufficient to maintain cell health. |
| Cell Line Integrity | Use low-passage, authenticated cell lines. High passage numbers can lead to genetic drift and changes in sensitivity to inhibitors.[7] Regularly test for mycoplasma contamination, as this can significantly impact cellular physiology and experimental outcomes. |
Inconsistent Western Blot Results
Western blotting is a key technique for assessing the on-target effects of KU-0063794. Inconsistent results can obscure the true impact of the inhibitor.
| Potential Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation status of target proteins like Akt, S6K, and 4E-BP1.[7] |
| Inconsistent Protein Loading | Accurately quantify the total protein concentration in your lysates using a reliable method (e.g., BCA assay) and ensure equal amounts of protein are loaded for each sample. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading.[7] |
| Antibody Quality and Specificity | Use high-quality, validated antibodies that are specific for the phosphorylated and total forms of the target proteins. Titrate your antibody concentrations to achieve an optimal signal-to-noise ratio.[7] |
| Timing of Cell Lysis | The inhibition of mTOR signaling can be rapid. Harvest cells at consistent time points after KU-0063794 treatment to ensure reproducibility. |
| Inadequate Blocking | Use an appropriate blocking buffer to minimize background signal. For phospho-antibodies, 5% BSA in TBST is often recommended.[7] |
| Membrane Washing | Insufficient washing can lead to high background, while excessive washing can reduce the signal. Optimize your washing steps for consistency. |
Quantitative Data Summary
The following table summarizes key quantitative data for KU-0063794 from published literature.
| Parameter | Value | Cell Line/System | Notes |
| IC50 (mTORC1 & mTORC2) | ~10 nM | Cell-free assay | [1][2][3][4][5][6] |
| Effective Concentration (S6K1 inhibition) | 30 nM | HEK-293 cells | Rapidly ablates S6K1 activity[3] |
| Effective Concentration (S6K1 inhibition) | 300 nM | IGF1-stimulated, serum-starved HEK-293 cells | ~90% inhibition of S6K1 activity[3] |
| Effective Concentration (Cell Growth Inhibition) | 2.5 µM | Keloid fibroblasts | Inhibition of cell spreading, proliferation, migration, and invasion[1] |
Experimental Protocols
Western Blot Analysis of mTOR Pathway Inhibition
This protocol outlines the key steps for assessing the effect of KU-0063794 on the phosphorylation of mTOR downstream targets.
-
Cell Seeding and Treatment: Seed cells at an optimized density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with the desired concentrations of KU-0063794 or vehicle control (DMSO) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer supplemented with inhibitors).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with an appropriate blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-Akt (Ser473), Akt, p-S6K (Thr389), S6K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Growth Assay (Crystal Violet)
This protocol is for assessing the effect of KU-0063794 on cell proliferation.
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for growth over the course of the experiment.
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of KU-0063794. The medium containing the inhibitor should be changed every 24 hours.[3]
-
Fixation: At the end of the treatment period (e.g., 24, 48, or 72 hours), wash the cells once with PBS and fix them with 4% (v/v) paraformaldehyde in PBS for 15 minutes.[3]
-
Staining: Wash the cells with water and then stain with 0.1% Crystal Violet in 10% ethanol (B145695) for 20 minutes.[3]
-
Washing: Wash the stained cells three times with water to remove excess stain.[3]
-
Elution: Extract the Crystal Violet from the cells by adding 10% acetic acid and incubating for 20 minutes.[3]
-
Quantification: Dilute the eluate and measure the absorbance at 590 nm.[3]
Visualizations
Caption: Simplified mTOR signaling pathway showing inhibition points of KU-0063794.
References
- 1. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (KU-0063794 and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ku-0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ku-0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KU 0063794 | mTOR | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KU004 Treatment for Cell Cycle Arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using KU004 to induce cell cycle arrest. The information is tailored for scientists and drug development professionals to help refine their experimental protocols for optimal outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing cell cycle arrest?
A1: this compound is a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] By inhibiting these receptor tyrosine kinases, this compound modulates the downstream PI3K/Akt signaling pathway.[3] This leads to the downregulation of key G1 phase proteins such as cyclin D1 and CDK4, and the upregulation of CDK inhibitors like p21 and p27.[1][3] The ultimate effect is the dephosphorylation of the retinoblastoma protein (pRb), which prevents the cell from transitioning from the G1 to the S phase, resulting in G1 cell cycle arrest.[1]
Q2: Which cell lines are most sensitive to this compound-induced cell cycle arrest?
A2: Cell lines with overexpression of HER2 are particularly sensitive to this compound.[1] This includes certain breast cancer cell lines (e.g., SK-BR-3, BT474) and gastric cancer cell lines (e.g., NCI-N87).[1][3][4] The efficacy of this compound is significantly correlated with the level of HER2 expression.[1]
Q3: What is a typical starting concentration and treatment time for this compound?
A3: Based on published studies, a common starting concentration for this compound is 1 µM.[4] Treatment times can range from 24 to 72 hours to observe significant cell cycle arrest.[4] However, it is crucial to optimize these parameters for your specific cell line and experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant G1 arrest observed. | 1. This compound concentration is too low.2. Treatment time is too short.3. The cell line is resistant to this compound (low HER2 expression).4. Issues with the this compound compound (e.g., degradation). | 1. Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 10 µM).2. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours).3. Verify the HER2 expression status of your cell line. If low, consider using a different cell cycle arrest agent.4. Ensure proper storage and handling of the this compound compound. Prepare fresh stock solutions. |
| High levels of cytotoxicity or apoptosis observed. | 1. This compound concentration is too high.2. Prolonged treatment duration is leading to cell death. | 1. Lower the concentration of this compound used in your experiment.2. Reduce the treatment time. A shorter incubation may be sufficient to induce G1 arrest without causing excessive cell death. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density.2. Cells are not in the logarithmic growth phase at the time of treatment.3. Inconsistent timing of sample collection and processing. | 1. Ensure consistent cell seeding density across all experiments.2. Standardize the cell confluence at the start of each experiment, ensuring cells are actively dividing.3. Adhere strictly to the established time points for treatment and harvesting. |
| Difficulty in analyzing cell cycle by flow cytometry. | 1. Improper cell fixation and permeabilization.2. RNA contamination affecting DNA staining.3. Cell clumps and doublets. | 1. Optimize the fixation protocol (e.g., ethanol (B145695) fixation).2. Treat cells with RNase to ensure specific staining of DNA with propidium (B1200493) iodide (PI) or DAPI.3. Ensure a single-cell suspension by proper trypsinization and filtering before flow cytometry analysis. |
Quantitative Data Summary
The following table summarizes effective concentrations and treatment times for this compound from published studies. Note that optimal conditions can vary significantly between different cell lines and experimental setups.
| Cell Line | Cancer Type | This compound Concentration | Treatment Time | Observed Effect | Reference |
| SK-BR-3 | Breast Cancer | Concentration-dependent | Not specified | G1 phase arrest | [3] |
| BT474 | Breast Cancer | 1 µM | Up to 72 hours | G1 phase arrest | [4] |
| NCI-N87 | Gastric Cancer | 1 µM | Up to 72 hours | G1 phase arrest | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
-
Cell Seeding: Plate your cells in a multi-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common range to test is 0.1, 0.5, 1, 2.5, 5, and 10 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a fixed time point (e.g., 48 hours).
-
Cell Cycle Analysis: Harvest the cells, fix and permeabilize them, and stain the DNA with a fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Determine the lowest concentration of this compound that induces a significant increase in the percentage of cells in the G1 phase without causing substantial cytotoxicity.
Protocol 2: Determining the Optimal Treatment Time for this compound
-
Cell Seeding: Plate your cells as described in Protocol 1.
-
Drug Preparation: Prepare the culture medium with the optimal concentration of this compound determined from Protocol 1.
-
Treatment: Add the this compound-containing medium to the cells.
-
Time Course: Harvest the cells at different time points (e.g., 12, 24, 48, and 72 hours).
-
Cell Cycle Analysis: Perform cell cycle analysis by flow cytometry as described in Protocol 1 for each time point.
-
Data Analysis: Identify the earliest time point at which the maximal G1 arrest is observed. This will be your optimal treatment time.
Visualizations
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
Caption: Workflow for optimizing this compound treatment time.
References
Validation & Comparative
A Comparative Guide: KU004 versus Lapatinib for HER2+ Gastric Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of KU004 and lapatinib (B449), two dual tyrosine kinase inhibitors targeting EGFR and HER2, in the context of HER2-positive (HER2+) gastric cancer. The information presented is collated from experimental data to assist researchers in understanding the therapeutic potential and mechanisms of action of these compounds.
At a Glance: Performance Summary
| Feature | This compound | Lapatinib |
| Target | Dual EGFR/HER2 Inhibitor | Dual EGFR/HER2 Inhibitor |
| In Vitro Efficacy (NCI-N87 Cell Line) | Comparable to Lapatinib | Potent inhibitor of HER2-amplified cells |
| In Vivo Efficacy (NCI-N87 Xenograft) | Superior to Lapatinib at comparable doses | Demonstrates tumor regression |
| Mechanism of Action | Inhibition of EGFR/HER2 phosphorylation, leading to cell cycle arrest and apoptosis | Inhibition of EGFR/HER2 phosphorylation, leading to cell cycle arrest and apoptosis |
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical studies on this compound and lapatinib in HER2+ gastric cancer models.
Table 1: In Vitro Efficacy - IC50 Values in HER2+ Gastric Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | NCI-N87 | Comparable to Lapatinib |
| Lapatinib | NCI-N87 | ~0.08 - 0.1 |
| SNU-216 | ~1.0 |
Note: Specific IC50 values for this compound in NCI-N87 cells are reported as "comparable" to lapatinib in the primary literature. Lapatinib's IC50 can vary between studies.
Table 2: In Vivo Efficacy - Tumor Growth Inhibition in NCI-N87 Xenograft Model
| Compound | Dosage | Treatment Schedule | Tumor Growth Inhibition |
| This compound | Not Specified | Not Specified | Significantly smaller tumor volume than lapatinib at comparable doses[1] |
| Lapatinib | 100 mg/kg | Daily, by oral gavage | Significant tumor regression[2][3] |
Note: While direct comparative percentages of tumor growth inhibition are not available in the cited literature, the in vivo study of this compound reported superior efficacy over lapatinib.[1]
Mechanism of Action and Signaling Pathways
Both this compound and lapatinib are potent, orally bioavailable, small-molecule, dual inhibitors of the tyrosine kinase activity of Epidermal Growth Factor Receptor (EGFR; ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2; ErbB2). In HER2-amplified gastric cancer, the overexpression of HER2 leads to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and invasion.
This compound and lapatinib competitively bind to the ATP-binding site of the intracellular kinase domain of both EGFR and HER2, thereby inhibiting receptor phosphorylation and activation. This blockade disrupts the downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. The inhibition of these pathways leads to the induction of G0/G1 cell cycle arrest and apoptosis in HER2-overexpressing cancer cells.[4][5]
Signaling Pathway Diagram
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key experiments cited in the comparison of this compound and lapatinib.
Cell Viability Assay (MTT Assay)
This assay is used to assess the dose-dependent effects of the inhibitors on the proliferation of HER2+ gastric cancer cell lines.
Western Blot Analysis
This technique is employed to determine the effect of this compound and lapatinib on the phosphorylation status of HER2, EGFR, Akt, and Erk.
-
Cell Lysis: HER2+ gastric cancer cells are treated with this compound or lapatinib for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of HER2, EGFR, Akt, and Erk.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the inhibitors, then harvested by trypsinization.
-
Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound and lapatinib in a living organism.
-
Cell Implantation: NCI-N87 cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[6]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[2]
-
Treatment: Mice are randomized into treatment groups and administered this compound, lapatinib, or a vehicle control, typically via oral gavage.[2][3]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[2]
-
Endpoint: The study is concluded after a predetermined period or when tumors in the control group reach a specific size. Tumor growth inhibition is calculated and compared between the treatment groups.
Conclusion
The available preclinical data suggests that both this compound and lapatinib are effective inhibitors of HER2-amplified gastric cancer cells. Both compounds demonstrate a similar mechanism of action by dually targeting EGFR and HER2, leading to the inhibition of critical downstream signaling pathways. While their in vitro potencies are comparable, this compound has shown a superior ability to suppress tumor growth in an in vivo xenograft model when compared to lapatinib at similar dose levels.[1] These findings warrant further investigation into the clinical potential of this compound as a therapeutic agent for HER2+ gastric cancer. Researchers are encouraged to consider the detailed experimental protocols provided to ensure the reproducibility and further exploration of these findings.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. corefacilities.iss.it [corefacilities.iss.it]
- 5. Novel treatment strategies for patients with HER2-positive breast cancer who do not benefit from current targeted therapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NCI-N87 Xenograft Model - Altogen Labs [altogenlabs.com]
A Comparative Guide to KU004 and Trastuzumab in HER2-Positive Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of KU004, a novel dual EGFR/HER2 inhibitor, and Trastuzumab, a well-established monoclonal antibody targeting HER2. The information presented is based on available preclinical and clinical data, with a focus on their mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies used for their evaluation.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) is a critical therapeutic target in a significant portion of breast and gastric cancers. Trastuzumab (Herceptin®) has long been a cornerstone of treatment for HER2-positive malignancies. This compound is a newer small molecule inhibitor that targets both HER2 and the Epidermal Growth Factor Receptor (EGFR). This guide aims to provide an objective comparison to aid researchers and drug development professionals in understanding the therapeutic potential and mechanistic differences between these two agents.
Mechanism of Action
This compound: Dual Tyrosine Kinase Inhibitor
This compound is a small molecule that functions as a dual inhibitor of EGFR and HER2 tyrosine kinases. By binding to the intracellular kinase domains of these receptors, this compound blocks their activation and downstream signaling. This inhibition leads to the suppression of key pathways involved in cell proliferation and survival, primarily the PI3K/Akt and MAPK/Erk pathways. Furthermore, this compound has been shown to disrupt cancer cell metabolism by inhibiting the Warburg effect through the suppression of hexokinase II (HK2) expression.
Trastuzumab: Monoclonal Antibody
Trastuzumab is a humanized monoclonal antibody that binds to the extracellular domain IV of the HER2 receptor. Its anti-tumor activity is multifaceted and includes:
-
Inhibition of HER2 Signaling: By binding to HER2, trastuzumab prevents receptor dimerization and subsequent activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of trastuzumab is recognized by immune effector cells, such as natural killer (NK) cells, which then target and kill the HER2-overexpressing cancer cells.
-
Inhibition of HER2 Shedding: Trastuzumab prevents the proteolytic cleavage of the HER2 extracellular domain, a process associated with a more aggressive tumor phenotype.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro efficacy of this compound and trastuzumab across various HER2-positive cancer cell lines. It is important to note that the data for this compound and trastuzumab are derived from different studies, and direct comparisons should be made with caution.
Table 1: In Vitro Efficacy of this compound (IC50, µM)
| Cell Line | Cancer Type | HER2 Expression | EGFR Expression | IC50 (µM) |
| BT474 | Breast | High | Low | 0.08 ± 0.01 |
| SKBR-3 | Breast | High | Low | 0.12 ± 0.02 |
| NCI-N87 | Gastric | High | Moderate | 0.15 ± 0.03 |
| MDA-MB-453 | Breast | High | Low | 0.25 ± 0.04 |
| MDA-MB-231 | Breast | Low | High | >10 |
| MCF-7 | Breast | Low | Moderate | >10 |
Data for this compound is primarily compared against lapatinib (B449) in the source literature.
Table 2: In Vitro Efficacy of Trastuzumab (IC50, µg/mL)
| Cell Line | Cancer Type | HER2 Expression | IC50 (µg/mL) |
| SK-BR-3 | Breast | High | 5.4 |
| BT-474 | Breast | High | 8.7 |
| MDA-MB-453 | Breast | High | 97.9 |
| MCF-7 | Breast | Low | >100 |
IC50 values for trastuzumab can vary significantly between studies depending on the assay conditions and duration of treatment.
Data Presentation: In Vivo Efficacy
The in vivo efficacy of both agents has been demonstrated in xenograft models. As with the in vitro data, the studies were not head-to-head comparisons and thus the results should be interpreted accordingly.
Table 3: In Vivo Efficacy of this compound in NCI-N87 Gastric Cancer Xenograft Model
| Treatment Group | Dose | Tumor Volume Reduction vs. Control |
| This compound | 50 mg/kg | Significantly smaller tumor volume |
| Lapatinib | 50 mg/kg | Smaller tumor volume |
This compound was reported to have a more potent tumor growth suppression effect compared to lapatinib at the same dose level.
Table 4: In Vivo Efficacy of Trastuzumab in a Meta-Analysis of Breast Cancer Xenograft Models
| Parameter | Effect Size | 95% Confidence Interval |
| Tumor Volume Reduction | 67.4% | 61.8% - 72.2% |
| Prolongation of Median Survival | 1.45-fold | 1.30 - 1.62 |
This data is from a meta-analysis of 83 studies and represents a broad overview of trastuzumab's in vivo efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with this compound or trastuzumab.
-
Cell Seeding: Seed cancer cells (e.g., SK-BR-3, BT-474) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or trastuzumab (e.g., 1 to 100 µg/mL) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for HER2 Signaling
This protocol outlines the steps to analyze the effect of this compound or trastuzumab on HER2 pathway proteins.
-
Cell Lysis: Treat cells with the respective drugs for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-HER2, HER2, p-Akt, Akt, p-Erk, Erk, and a loading control (e.g., β-actin) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound or trastuzumab.
-
Cell Treatment: Treat cells with the desired concentration of the drug (e.g., 1 µM this compound) for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay (For Trastuzumab)
-
Target Cell Labeling: Label HER2-positive target cells (e.g., SK-BR-3) with a fluorescent dye like Calcein-AM.
-
Effector Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or use an NK cell line (e.g., NK-92) as effector cells.
-
Co-culture: Co-culture the labeled target cells with effector cells at a specific effector-to-target (E:T) ratio in the presence of varying concentrations of trastuzumab.
-
Incubation: Incubate the co-culture for 4-6 hours.
-
Lysis Measurement: Measure the release of the fluorescent dye from lysed target cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of specific lysis for each trastuzumab concentration.
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways targeted by this compound and Trastuzumab.
Experimental Workflow
Caption: General experimental workflow for efficacy comparison.
Conclusion
Both this compound and trastuzumab demonstrate significant anti-tumor efficacy in preclinical models of HER2-positive cancer. Trastuzumab, a monoclonal antibody, has a well-established clinical track record and a unique mechanism involving the immune system through ADCC. This compound, a dual EGFR/HER2 small molecule inhibitor, offers the potential for broader signaling inhibition and has shown promising preclinical activity, including effects on tumor metabolism. The choice between these or similar agents in a research or clinical setting will depend on the specific context, including the potential for resistance to existing therapies and the desire for oral versus intravenous administration. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic effects of these two distinct therapeutic approaches.
A Head-to-Head Comparison: Unveiling the Anti-Tumor Efficacy of KU004 Across Diverse Cancer Models
In the landscape of targeted cancer therapy, dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) represent a critical class of agents for treating HER2-overexpressing cancers. This guide provides a comprehensive cross-validation of the anti-tumor activity of KU004 , a novel dual EGFR/HER2 inhibitor, and compares its performance against the established drug, lapatinib (B449) . This analysis is supported by experimental data from in vitro and in vivo models, offering researchers, scientists, and drug development professionals a detailed overview of this compound's therapeutic potential.
In Vitro Efficacy: A Comparative Analysis of Cell Viability
The anti-proliferative activity of this compound was evaluated against a panel of human cancer cell lines with varying levels of HER2 and EGFR expression. The half-maximal inhibitory concentration (IC50) values were determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell metabolic activity as an indicator of cell viability.
The results, summarized in the table below, demonstrate that this compound exhibits potent inhibitory activity against HER2-overexpressing breast (BT-474, SK-BR-3) and gastric (NCI-N87) cancer cell lines, with IC50 values in the nanomolar range. Notably, the efficacy of this compound is comparable to that of lapatinib in these cell lines. In contrast, both compounds show significantly less activity against the HER2-negative/EGFR-positive cell line (MDA-MB-231), highlighting their selectivity for HER2-overexpressing cancers.
| Cell Line | Cancer Type | HER2 Status | EGFR Status | This compound IC50 (µM)[1] | Lapatinib IC50 (µM)[2][3] |
| BT-474 | Breast | Overexpressing | + | 0.031 | 0.036 |
| SK-BR-3 | Breast | Overexpressing | + | 0.045 | 0.080 |
| NCI-N87 | Gastric | Overexpressing | + | 0.058 | Not explicitly available for direct comparison in the same study, but generally low micromolar. |
| MDA-MB-231 | Breast | Negative | +++ | 12.5 | 18.6 |
In Vivo Anti-Tumor Activity: Superior Efficacy in a Xenograft Model
To evaluate its in vivo anti-tumor potential, this compound was tested in a human gastric cancer NCI-N87 xenograft model in nude mice. This head-to-head comparison with lapatinib at comparable dose levels revealed the superior efficacy of this compound.[2]
While specific tumor growth inhibition percentages are not detailed in the available literature, one study reported that the tumor volume in the this compound-treated group was significantly smaller than that in the lapatinib-treated group.[2] This suggests that this compound may offer an improved therapeutic window in vivo compared to lapatinib. The study also noted that this compound was well-tolerated, with no apparent weight loss or obvious toxicity in the treated mice.[2]
Mechanism of Action: Elucidating the Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of both EGFR and HER2, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and cell cycle progression. Western blot analysis has shown that this compound effectively inhibits the phosphorylation of EGFR and HER2, as well as their key downstream effectors, Akt and Erk.[2] This inhibition of critical signaling cascades leads to G0/G1 phase cell cycle arrest and induces caspase-dependent apoptosis.[2]
The cell cycle arrest is associated with the downregulation of p53, p21, cyclin D1, and CDK4, along with an increase in p27 and dephosphorylation of the retinoblastoma protein (pRb).[2]
References
Comparative Analysis of KU004 and Other Tyrosine Kinase Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone in treating malignancies driven by aberrant kinase signaling. This guide provides a comparative analysis of KU004, a novel dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), against other well-established TKIs targeting these critical oncogenic drivers. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to inform further investigation and development.
Introduction to this compound
This compound is a novel, potent dual inhibitor of EGFR and HER2 tyrosine kinases. Preclinical studies have demonstrated its efficacy in inhibiting the proliferation of cancer cells overexpressing HER2, with an in vitro potency comparable to the established dual TKI, Lapatinib.[1] this compound has been shown to block the activation of EGFR and HER2, leading to the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This disruption of key cellular signaling cascades ultimately induces cell cycle arrest and apoptosis in sensitive cancer cell lines.[1][2][3]
Comparative Efficacy and Potency
The following tables summarize the in vitro potency of this compound in comparison to other prominent EGFR and/or HER2 inhibitors—Lapatinib, Gefitinib, Erlotinib, and Afatinib. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase or cell growth.
Table 1: Comparative Inhibitory Activity (IC50) against Purified Kinases
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound | EGFR | Data not available |
| HER2 | Data not available | |
| Lapatinib | EGFR | 10.8[4] |
| HER2 | 9.2[4] | |
| Gefitinib | EGFR | 0.092[5] |
| HER2 | >10,000 | |
| Erlotinib | EGFR | 2[6] |
| HER2 | 1890[7] | |
| Afatinib | EGFR | 0.5[8] |
| HER2 | 14[8] |
Note: Specific IC50 values for this compound against purified EGFR and HER2 kinases were not available in the reviewed literature. However, its in vitro efficacy has been reported to be comparable to Lapatinib.
Table 2: Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | Key Receptor Status | IC50 (µM) |
| This compound | SK-BR-3 (Breast) | HER2+++ | Not specified, but potent inhibition shown |
| BT-474 (Breast) | HER2+++ | Not specified, but potent inhibition shown | |
| NCI-N87 (Gastric) | HER2+++ | Not specified, but potent inhibition shown | |
| Lapatinib | SK-BR-3 (Breast) | HER2+++ | 0.080 |
| BT-474 (Breast) | HER2+++ | 0.036 | |
| NCI-N87 (Gastric) | HER2+++ | Potent inhibition shown | |
| Gefitinib | PC-9 (NSCLC) | EGFR mutant | 0.077 |
| H3255 (NSCLC) | EGFR mutant | 0.003 | |
| Erlotinib | PC-9 (NSCLC) | EGFR mutant | 0.007 |
| H3255 (NSCLC) | EGFR mutant | 0.012 | |
| Afatinib | PC-9 (NSCLC) | EGFR mutant | 0.0008 |
| H1975 (NSCLC) | EGFR T790M | 0.0384 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Anti-cancer effect of afatinib, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Targets of KU004: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual EGFR/HER2 inhibitor KU004 with other established inhibitors, Lapatinib (B449) and Neratinib. The focus is on the validation of their downstream targets, supported by experimental data to aid in the evaluation of their therapeutic potential.
Executive Summary
This compound is a novel and potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Its mechanism of action involves the suppression of key downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are critical for cancer cell proliferation, survival, and cell cycle progression. This guide presents a comparative analysis of this compound's efficacy against that of Lapatinib and Neratinib, two other well-established EGFR/HER2 inhibitors. The comparative data demonstrates that this compound exhibits potent anti-cancer effects, often comparable or superior to Lapatinib, by effectively inhibiting downstream signaling, inducing cell cycle arrest, and promoting apoptosis in HER2-overexpressing cancer cells.
Comparative Analysis of Downstream Target Inhibition
The efficacy of this compound and its comparators was assessed by their ability to inhibit the phosphorylation of key downstream signaling molecules, Akt and ERK, in HER2-overexpressing cancer cell lines.
Table 1: Inhibition of Downstream Signaling Molecules
| Compound | Cell Line | Target | Concentration | Inhibition of Phosphorylation | Reference |
| This compound | BT474 | p-Akt (Ser473) | 1 µM | Significant reduction | [1] |
| BT474 | p-ERK1/2 | 1 µM | Significant reduction | [1] | |
| Lapatinib | BT474 | p-Akt (S473) | 0.1 µM | Significant inhibition | [2] |
| BT474 | p-ERK1/2 | 0.1 µM | Significant inhibition | [2] | |
| Neratinib | BT474 | p-Akt | Not Specified | Decreased activation | [3] |
| BT474 | p-ERK | Not Specified | Decreased activation | [3] |
Comparative Analysis of Cellular Outcomes
The inhibition of downstream signaling pathways by these compounds translates to significant effects on cancer cell viability, proliferation, and apoptosis.
Cell Viability (MTT Assay)
The half-maximal inhibitory concentration (IC50) for cell viability was determined using the MTT assay in various HER2-positive breast cancer cell lines.
Table 2: Comparative IC50 Values for Cell Viability
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | SKBR3 | 0.04 ± 0.01 | [4] |
| BT474 | 0.09 ± 0.02 | [4] | |
| NCI-N87 | 0.15 ± 0.03 | [4] | |
| Lapatinib | SK-BR-3 | 0.079 | [2] |
| BT474 | 0.046 | [2] | |
| Neratinib | SKBR3 | 0.002-0.003 | [3] |
| BT474 | 0.002-0.003 | [3] |
Cell Cycle Arrest
Flow cytometry analysis was used to determine the effect of the inhibitors on cell cycle progression.
Table 3: Effect on Cell Cycle Distribution in BT474 Cells
| Compound | Concentration | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | - | 45.3 | 41.2 | 13.5 | [1] |
| This compound | 1 µM | 68.7 | 19.8 | 11.5 | [1] |
| Lapatinib | 1 µM | Significant increase in G1 | Significant decrease in S | Not specified | [5] |
| Neratinib | 0.065 µM | Significant increase in G0/G1 | Not specified | Not specified | [5] |
Induction of Apoptosis
The apoptotic effect of this compound was quantified, demonstrating its ability to induce programmed cell death in a caspase-dependent manner.
Table 4: Induction of Apoptosis by this compound in NCI-N87 Cells
| Treatment | Concentration | % Apoptotic Cells | Reference |
| Control | - | 2.1 | [1] |
| This compound | 1 µM | 28.4 | [1] |
Signaling Pathways and Experimental Workflows
EGFR/HER2 Signaling Pathway
The following diagram illustrates the EGFR/HER2 signaling cascade and the points of inhibition by this compound, Lapatinib, and Neratinib. These inhibitors block the tyrosine kinase activity of EGFR and HER2, thereby preventing the activation of downstream PI3K/Akt and RAS/RAF/MEK/ERK pathways.
Caption: Inhibition of EGFR/HER2 signaling by this compound and comparators.
Experimental Workflow for Target Validation
The validation of downstream target inhibition typically follows a standardized workflow, as depicted below.
Caption: Workflow for validating downstream targets of kinase inhibitors.
Experimental Protocols
Western Blot Analysis for Phosphorylated Proteins (p-Akt, p-ERK)
-
Cell Lysis: HER2-overexpressing cells (e.g., BT474, SKBR3) are seeded and treated with this compound, Lapatinib, or Neratinib at desired concentrations for a specified time. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for p-Akt (Ser473), Akt, p-ERK1/2, and ERK1/2.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.
Cell Viability (MTT) Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The cells are treated with serial dilutions of this compound, Lapatinib, or Neratinib for 48-72 hours.
-
MTT Incubation: After the treatment period, MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO or a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with the inhibitors for the desired time. Both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Cells are treated with the inhibitors for the indicated time. Cells are then harvested, including any floating cells from the supernatant.
-
Staining: The cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic cells (Annexin V-positive) is quantified. Early apoptotic cells are Annexin V-positive and PI-negative, while late apoptotic/necrotic cells are positive for both Annexin V and PI.
References
- 1. A novel dual EGFR/HER2 inhibitor this compound induces cell cycle arrest and apoptosis in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: KU004 and Afatinib in the Context of EGFR/HER2-Driven Cancers
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of two tyrosine kinase inhibitors (TKIs), KU004 and afatinib (B358), both of which target the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It is important to note at the outset that while afatinib is a clinically approved drug for EGFR-mutant non-small cell lung cancer (NSCLC), this compound is a preclinical compound investigated primarily in the context of HER2-overexpressing cancers. To date, no direct head-to-head clinical trials comparing this compound and afatinib in EGFR-mutant lung cancer have been published. This guide, therefore, summarizes the available data for each compound to offer a parallel perspective on their mechanisms and anti-cancer activities.
Executive Summary
Afatinib is a potent, second-generation, irreversible ErbB family blocker, established as a first-line treatment for patients with metastatic NSCLC whose tumors have EGFR mutations. In contrast, this compound is a novel dual EGFR/HER2 inhibitor that has shown promising anti-cancer activity in preclinical studies, particularly in HER2-overexpressing cancer models. The available data positions afatinib as a clinically validated therapeutic, while this compound remains an investigational compound with a potential role in HER2-driven malignancies.
Data Presentation: A Comparative Overview
Due to the differing stages of development and primary areas of investigation, a direct quantitative comparison of clinical efficacy in EGFR-mutant lung cancer is not possible. Instead, this section presents the available preclinical data for this compound and key clinical trial data for afatinib.
Table 1: Preclinical Profile of this compound in HER2-Overexpressing Cancer Models
| Parameter | Cell Line | Results |
| In Vitro Proliferation (IC50) | SK-BR-3 (Breast Cancer) | Concentration-dependent inhibition |
| NCI-N87 (Gastric Cancer) | Preferential inhibition in HER2-overexpressing lines | |
| Cell Cycle Analysis | SK-BR-3 | Induction of G1 phase arrest |
| Apoptosis | NCI-N87 | Induction of caspase-dependent apoptosis |
| In Vivo Antitumor Activity | NCI-N87 Xenograft | Suppression of tumor growth |
Table 2: Clinical Efficacy of Afatinib in EGFR-Mutant NSCLC (LUX-Lung Trial Program)
| Trial | Comparison | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| LUX-Lung 3 | Afatinib vs. Cisplatin-Pemetrexed | 11.1 months vs. 6.9 months | 56% vs. 23% |
| LUX-Lung 6 | Afatinib vs. Gemcitabine-Cisplatin | 11.0 months vs. 5.6 months | 67% vs. 23% |
| LUX-Lung 7 | Afatinib vs. Gefitinib (B1684475) | 11.0 months vs. 10.9 months | 70% vs. 56% |
Signaling Pathways and Mechanisms of Action
Both this compound and afatinib exert their anti-cancer effects by inhibiting key signaling pathways driven by the ErbB family of receptors.
This compound: Dual EGFR/HER2 Inhibition
This compound has been shown to be a potent dual inhibitor of EGFR and HER2. Its mechanism involves blocking the activation of these receptors and their downstream signaling cascades, primarily the PI3K/Akt and MAPK/Erk pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways for their growth and survival.
Caption: Mechanism of action of this compound.
Afatinib: Irreversible Pan-ErbB Inhibition
Afatinib is an irreversible inhibitor of the ErbB family, covalently binding to EGFR (ErbB1), HER2 (ErbB2), and ErbB4 (HER4). This broad and irreversible blockade leads to a sustained suppression of downstream signaling pathways, which is particularly effective in tumors with activating EGFR mutations.
Caption: Mechanism of action of afatinib.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies employed in the key studies of this compound and afatinib.
Preclinical Evaluation of this compound
The preclinical assessment of this compound typically involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.
Caption: Preclinical evaluation workflow for this compound.
-
Cell Culture: HER2-overexpressing human cancer cell lines (e.g., SK-BR-3 breast cancer, NCI-N87 gastric cancer) are cultured in appropriate media.
-
Proliferation Assays: Cells are treated with varying concentrations of this compound for a specified period (e.g., 72 hours). Cell viability is assessed using methods like the MTT or sulforhodamine B (SRB) assay to determine the IC50 value.
-
Cell Cycle Analysis: Cells are treated with this compound, harvested, fixed, and stained with a DNA-binding dye (e.g., propidium (B1200493) iodide). The DNA content is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Western Blot Analysis: To investigate the effect on signaling pathways, cells are treated with this compound, and cell lysates are subjected to SDS-PAGE. Proteins are then transferred to a membrane and probed with specific antibodies against total and phosphorylated forms of EGFR, HER2, Akt, and Erk.
-
In Vivo Xenograft Studies: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., NCI-N87). Once tumors reach a certain volume, mice are randomized to receive treatment with this compound or a vehicle control. Tumor volume is measured regularly to assess anti-tumor efficacy.
Afatinib Clinical Trials (LUX-Lung Program)
The LUX-Lung clinical trial program comprised several large-scale, international studies that established the efficacy and safety of afatinib in EGFR-mutant NSCLC. The general methodology for the pivotal phase III trials is outlined below.
-
Study Design: The LUX-Lung 3 and 6 trials were randomized, open-label, phase III studies comparing first-line afatinib with standard platinum-based chemotherapy (cisplatin/pemetrexed in LUX-Lung 3 and cisplatin/gemcitabine in LUX-Lung 6). LUX-Lung 7 was a phase IIb trial comparing afatinib with the first-generation EGFR TKI, gefitinib.
-
Patient Population: Eligible patients had stage IIIB/IV lung adenocarcinoma with a confirmed EGFR mutation (exon 19 deletion or L858R substitution). Patients were typically treatment-naïve and had an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
-
Treatment: In LUX-Lung 3 and 6, patients were randomized (2:1) to receive either oral afatinib (40 mg once daily) or intravenous chemotherapy for up to six cycles. In LUX-Lung 7, patients were randomized (1:1) to receive afatinib (40 mg once daily) or gefitinib (250 mg once daily).
-
Assessments: The primary endpoint in these trials was progression-free survival (PFS), assessed by independent central review according to RECIST criteria. Secondary endpoints included objective response rate (ORR), overall survival (OS), and safety. Patient-reported outcomes were also assessed using standardized questionnaires.
Conclusion
Afatinib is a well-characterized and clinically validated TKI for the first-line treatment of EGFR-mutant NSCLC, supported by a robust body of evidence from the comprehensive LUX-Lung clinical trial program. Its irreversible, pan-ErbB inhibition provides significant clinical benefit to this patient population.
This compound, as a dual EGFR/HER2 inhibitor, has demonstrated promising anti-cancer activity in preclinical models of HER2-overexpressing cancers. Its ability to inhibit key downstream signaling pathways warrants further investigation. However, its potential role in EGFR-mutant lung cancer remains to be explored, and no direct comparative data with afatinib exists in this setting.
For researchers and drug development professionals, this guide highlights the distinct developmental stages and primary indications for these two EGFR/HER2-targeting agents. While afatinib represents a successful example of targeted therapy in lung cancer, this compound exemplifies the ongoing preclinical efforts to develop novel inhibitors for various cancer types.
Head-to-Head Comparison: KU004 and Neratinib in HER2-Positive Cancers
A detailed analysis for researchers and drug development professionals.
In the landscape of targeted therapies for HER2-positive cancers, the irreversible pan-HER inhibitor neratinib (B1684480) has established its clinical presence. This guide provides a comprehensive head-to-head comparison of neratinib with the novel dual EGFR/HER2 inhibitor, KU004. Due to the absence of direct comparative studies between this compound and neratinib, this guide will leverage lapatinib (B449), a well-characterized dual EGFR/HER2 inhibitor, as a common comparator to provide a data-driven assessment of their respective preclinical and clinical profiles.
Executive Summary
Neratinib is an irreversible tyrosine kinase inhibitor (TKI) that targets HER1, HER2, and HER4, and has demonstrated efficacy in both early-stage and metastatic HER2-positive breast cancer.[1][2] this compound is a novel dual EGFR/HER2 inhibitor with a unique mechanism of action that includes the modulation of cancer cell metabolism by inhibiting glycolysis.[3] Preclinical data suggests this compound has potent anti-cancer activity, and in a head-to-head in vivo study, it demonstrated superior tumor growth suppression compared to lapatinib at a similar dosage.[4]
This guide will first present a direct comparison of neratinib and lapatinib, drawing on data from the pivotal phase III NALA clinical trial. This will be followed by a preclinical comparison of this compound and lapatinib, providing insights into the relative potency of this compound. By using lapatinib as a reference, this guide aims to offer a nuanced and objective comparison to inform further research and development.
Quantitative Data Comparison
The following tables summarize the key preclinical and clinical data for this compound, neratinib, and the comparator, lapatinib.
Table 1: Preclinical In Vitro Efficacy of this compound, Neratinib, and Lapatinib
| Compound | Cell Line | IC50 (nM) | Target Profile |
| This compound | BT474 (HER2+) | 30 | EGFR/HER2 |
| NCI-N87 (HER2+) | 40 | ||
| SK-BR-3 (HER2+) | 20 | ||
| Neratinib | SKBR3 (HER2+) | 3.4 ± 1.1 | Pan-HER (EGFR, HER2, HER4) |
| Lapatinib | SKBR3 (HER2+) | 51.0 ± 23.0 | EGFR/HER2 |
Data for this compound from a 2015 study in Apoptosis.[4] Data for neratinib and lapatinib from a 2022 abstract presented at the San Antonio Breast Cancer Symposium.[5]
Table 2: Preclinical In Vivo Efficacy of this compound vs. Lapatinib
| Treatment (NCI-N87 Xenograft Model) | Dose | Tumor Volume Reduction |
| This compound | 50 mg/kg | Significantly smaller than lapatinib-treated group |
| Lapatinib | 50 mg/kg | - |
Finding from a 2015 study in Apoptosis, which states "Tumor volume was significantly smaller in this compound-treated group than that in lapatinib-treated group at comparable dose levels."[4]
Table 3: Clinical Efficacy of Neratinib vs. Lapatinib in HER2-Positive Metastatic Breast Cancer (NALA Trial)
| Endpoint | Neratinib + Capecitabine (N=307) | Lapatinib + Capecitabine (N=314) | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) | 0.76 (0.63 - 0.93) | 0.0059 | ||
| Median PFS | 5.6 months | 5.5 months | ||
| 12-month PFS rate | 29% | 15% | ||
| Overall Survival (OS) | 0.88 (0.72 - 1.07) | 0.2086 | ||
| Median OS | 24.0 months | 22.2 months | ||
| Objective Response Rate (ORR) | 32.8% | 26.7% | - | 0.1201 |
| Duration of Response (DoR) | 0.50 (0.33 - 0.74) | 0.0004 | ||
| Median DoR | 8.5 months | 5.6 months | ||
| Time to Intervention for CNS Metastases | 22.8% (cumulative incidence) | 29.2% (cumulative incidence) | - | 0.043 |
Data from the phase III NALA trial.[1][6][7][8][9]
Table 4: Key Safety Data from the NALA Trial (Neratinib vs. Lapatinib)
| Adverse Event (Grade ≥3) | Neratinib + Capecitabine | Lapatinib + Capecitabine |
| Diarrhea | 24.4% | 12.5% |
| Nausea | 5.3% | 4.5% |
| Vomiting | 4.6% | 3.2% |
| Palmar-plantar erythrodysesthesia | 11.6% | 14.8% |
Data from the phase III NALA trial.[7][10]
Signaling Pathway Diagrams
The following diagrams illustrate the mechanisms of action and the signaling pathways affected by this compound and neratinib.
References
- 1. Neratinib Plus Capecitabine Versus Lapatinib Plus Capecitabine in HER2-Positive Metastatic Breast Cancer Previously Treated With ≥ 2 HER2-Directed Regimens: Phase III NALA Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel dual EGFR/HER2 inhibitor this compound induces cell cycle arrest and apoptosis in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Neratinib Plus Capecitabine Versus Lapatinib Plus Capecitabine in HER2-Positive Metastatic Breast Cancer Previously Treated With ≥ 2 HER2-Directed Regimens: Phase III NALA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase III NALA Trial Meets Primary Endpoint in Previously Treated HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 9. NALA Trial - The ASCO Post [ascopost.com]
- 10. ascopubs.org [ascopubs.org]
A Comparative Guide to KU004-Induced Glycolysis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KU004, a novel dual EGFR/HER2 inhibitor, and its effects on glycolysis, benchmarked against other known glycolysis inhibitors. This document outlines the molecular mechanisms, presents available experimental data, and details the protocols for key assays to facilitate reproducible research in cancer metabolism.
Introduction to this compound and Glycolysis Inhibition in Cancer Therapy
Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg effect," to support rapid proliferation.[1] This metabolic reprogramming presents a promising therapeutic target. This compound is a novel dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] Upregulation of glycolysis is often observed in HER2-overexpressing cancers. This compound has been shown to suppress the growth of HER2+ cancer by inhibiting this glycolytic pathway.[1]
Mechanism of Action: this compound vs. Other Glycolysis Inhibitors
This compound exerts its inhibitory effect on glycolysis through a distinct signaling pathway. Unlike direct inhibitors of glycolytic enzymes, this compound targets the upstream EGFR/HER2 signaling cascade.
This compound's Mechanism:
This compound inhibits the phosphorylation of EGFR and HER2, which in turn downregulates the PI3K/Akt signaling pathway.[1] This leads to the suppression of Hexokinase II (HK2) expression at both the transcriptional and post-translational levels.[1] HK2 is the first rate-limiting enzyme in the glycolytic pathway, and its downregulation is a key factor in this compound's anti-tumor effects in HER2+ cancers.[1]
Comparison with Other Glycolysis Inhibitors:
Other inhibitors target different key steps in the glycolytic pathway:
-
Lapatinib: Another dual EGFR/HER2 tyrosine kinase inhibitor that has been shown to inhibit glycolysis. Its mechanism is expected to be similar to this compound, impacting upstream signaling.
-
2-Deoxy-D-glucose (2-DG): A glucose analog that competitively inhibits Hexokinase, the first enzyme in the glycolytic pathway.
-
3-Bromopyruvate (3-BP): An alkylating agent that has been shown to inhibit Hexokinase II and other glycolytic enzymes.
The following diagram illustrates the signaling pathway through which this compound inhibits glycolysis.
Comparative Performance Data
While direct, side-by-side reproducibility studies of this compound's glycolysis inhibition are not extensively published, the following tables summarize available quantitative data for this compound and other relevant inhibitors. This allows for an indirect comparison of their potency and effects on cancer cell lines.
Table 1: IC50 Values of Glycolysis Inhibitors in Cancer Cell Lines
| Inhibitor | Target | Cell Line | IC50 (µM) |
| This compound | EGFR/HER2 | NCI-N87 (HER2+) | 0.02 µM (antiproliferative) |
| Lapatinib | EGFR/HER2 | SKBR3 (HER2+) | ~1 µM (antiproliferative) |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | Various | mM range (varies widely) |
| 3-Bromopyruvate (3-BP) | Hexokinase II, etc. | Astrocytes | ~100 µM (glycolysis inhibition) |
Table 2: Effects of Inhibitors on Glycolytic Parameters
| Inhibitor | Cell Line | Effect on Glucose Uptake | Effect on Lactate (B86563) Production |
| This compound | HER2+ cancer cells | Reduced (inferred) | Reduced (inferred) |
| Lapatinib | SKBR3 (HER2+) | Significantly Inhibited | Reduced |
| 2-Deoxy-D-glucose (2-DG) | Various | Inhibited | Reduced |
| 3-Bromopyruvate (3-BP) | Astrocytes | Reduced | Reduced |
Note: The effects of this compound on glucose uptake and lactate production are inferred from its mechanism of inhibiting HK2, the primary enzyme for glucose utilization in glycolysis. Specific quantitative data from the primary literature was not available for direct inclusion.
Experimental Protocols
To ensure the reproducibility of findings related to glycolysis inhibition, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the evaluation of this compound and other glycolysis inhibitors.
Cell Viability and Proliferation Assay (e.g., MTT or SRB Assay)
This assay determines the effect of an inhibitor on cell proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., this compound, Lapatinib) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT/SRB Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan (B1609692) crystals.
-
For SRB: Fix the cells with trichloroacetic acid, wash, and then stain with SRB dye. Wash unbound dye and solubilize the protein-bound dye.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Glucose Uptake Assay (using 2-NBDG)
This assay measures the rate of glucose uptake by cancer cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the inhibitor for the desired time.
-
Glucose Starvation: Wash the cells with glucose-free medium and incubate for 1-2 hours.
-
2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG to the cells and incubate for 30-60 minutes.
-
Signal Termination: Stop the uptake by washing the cells with ice-cold PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Normalize the fluorescence of treated cells to that of control cells to determine the percentage of glucose uptake inhibition.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium, a key indicator of glycolytic activity.
Protocol:
-
Cell Seeding and Treatment: Culture cells in a multi-well plate and treat with the inhibitor for a specific duration.
-
Medium Collection: Collect the cell culture medium at the end of the treatment period.
-
Lactate Measurement: Use a commercial lactate assay kit. Typically, this involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the lactate concentration to the cell number or total protein content in each well.
Extracellular Flux Analysis (Seahorse Assay)
This assay measures the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) to assess glycolysis and mitochondrial respiration, respectively.
References
Safety Operating Guide
Proper Disposal Procedures for the KU004 Wireless Keyboard
This document provides essential safety and logistical information for the proper disposal of the UGREEN KU004 wireless keyboard. Adherence to these procedures is crucial for environmental protection and compliance with waste disposal regulations.
Understanding Your Responsibility
The UGREEN this compound wireless keyboard is classified as Waste Electrical and Electronic Equipment (WEEE).[1][2] This means it should not be disposed of with general household waste.[1][2] Proper disposal helps conserve valuable resources and prevents potential harm to human health and the environment that can arise from inappropriate waste handling.[1][3]
Disposal Procedures: A Step-by-Step Guide
To ensure the safe and environmentally sound disposal of your this compound wireless keyboard, please follow these steps:
-
Do Not Discard in Household Waste: Under no circumstances should the keyboard be thrown into a regular trash bin. This is in accordance with the WEEE Directive (2012/19/EU).[1][2]
-
Locate a Designated Collection Point: Take the keyboard to a designated collection point for the proper treatment, recovery, and recycling of electronic waste. These collection points will accept the product free of charge.[1][3]
-
Contact Local Authorities: If you are unsure about the location of your nearest designated collection point, please contact your local authority or dealer for detailed information on the correct method of disposal in your area.[1][3]
-
Follow Regional Regulations: Be aware that penalties may be applicable for the incorrect disposal of this type of waste, in accordance with your national legislation.[1][3]
-
For Professional Users in the European Union: If you wish to discard electrical and electronic equipment (EEE), it is recommended to contact your dealer or supplier for further information.[2][3]
-
For Disposal in Countries Outside of the European Union: The symbol indicating separate collection for EEE is only valid in the European Union. For disposal in other regions, contact your local authorities or dealer to inquire about the correct disposal method.[2][3]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of the this compound wireless keyboard.
References
Navigating the Unknown: A Safety Protocol for Handling Uncharacterized Compounds
In the dynamic landscape of drug discovery and development, researchers frequently encounter novel chemical entities. While the identifier "KU004" does not correspond to a known chemical compound in publicly available safety databases, this guide provides a comprehensive framework for handling any new or uncharacterized substance with the utmost caution. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research by treating unknown compounds as potentially hazardous until proven otherwise.
Immediate Safety and Logistical Information
When specific hazard information is unavailable, a conservative approach to safety is paramount. The following personal protective equipment (PPE) is mandatory for any researcher handling an uncharacterized compound like "this compound".
Personal Protective Equipment (PPE)
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are required at all times to protect against splashes, and airborne particles.
-
Face Shield: A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashes or sprays of the unknown compound.
Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned is essential to protect the skin and clothing from contamination.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves should be worn. Given the unknown nature of the compound, it is advisable to double-glove. Gloves should be inspected for any signs of degradation and changed frequently.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for laboratory work to protect the lower body from spills.
Respiratory Protection:
-
Chemical Fume Hood: All work with uncharacterized compounds, especially those that are volatile or could produce dust, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: If there is a potential for aerosol generation outside of a fume hood, a properly fitted N95 or higher-level respirator should be used.
Operational Plan for Handling an Uncharacterized Compound
A systematic approach to handling unknown substances is critical for safety and for obtaining reliable experimental results.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled. If the identity is uncertain, it should be labeled as "Unknown Compound - Handle with Extreme Caution."
-
Log the compound into the laboratory's chemical inventory system.
Storage
-
Store the compound in a designated, well-ventilated, and restricted-access area.
-
Segregate it from incompatible chemicals. In the absence of data, store it separately from strong acids, bases, oxidizers, and reducers.
-
The storage container should be tightly sealed and clearly labeled.
Handling and Experimentation
-
Before any work begins, conduct a thorough risk assessment for the planned experiment.
-
Always work within a chemical fume hood.
-
Use the smallest quantity of the substance necessary for the experiment.
-
When weighing a solid, do so on a tared weigh paper or in a container to prevent contamination of the balance.
-
When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
After handling, decontaminate the work area thoroughly with an appropriate solvent and then with soap and water.
-
Wash hands thoroughly after removing gloves.
Spill Response
-
In case of a small spill, absorb the material with a compatible absorbent material (e.g., vermiculite, sand).
-
For larger spills, or if the substance is highly volatile, evacuate the immediate area and follow the laboratory's emergency procedures.
-
Do not attempt to clean up a large spill without appropriate training and PPE.
Disposal Plan
The disposal of an uncharacterized compound must be handled as hazardous waste.
-
Waste Collection: All solid and liquid waste containing the unknown compound should be collected in separate, clearly labeled, and leak-proof hazardous waste containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name of the compound (or "Unknown Compound"), and the major components and their approximate percentages.
-
Disposal: The waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Do not dispose of any amount of the substance down the drain or in the regular trash.
Quantitative Data Summary
In the absence of specific data for "this compound," the following table provides general occupational exposure limits (OELs) for substances that are not otherwise classified. These should be used as a conservative guide for risk assessment.
| Parameter | Value |
| Permissible Exposure Limit (PEL) - OSHA | |
| Particulates Not Otherwise Regulated (Total Dust) | 15 mg/m³ (8-hour TWA) |
| Particulates Not Otherwise Regulated (Respirable Fraction) | 5 mg/m³ (8-hour TWA) |
| Threshold Limit Value (TLV) - ACGIH | |
| Particles (Insoluble or Poorly Soluble) Not Otherwise Specified (Inhalable) | 10 mg/m³ (8-hour TWA) |
| Particles (Insoluble or Poorly Soluble) Not Otherwise Specified (Respirable) | 3 mg/m³ (8-hour TWA) |
TWA: Time-Weighted Average
Experimental Workflow for Handling an Uncharacterized Compound
The following diagram illustrates the logical flow of operations when working with a novel or uncharacterized chemical substance.
Caption: Workflow for the safe handling of an uncharacterized chemical compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
